What are the physical and chemical properties of 4-Amino-3-(hydroxymethyl)benzoic acid?
The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Amino-3-(hydroxymethyl)benzoic acid , a critical scaffold in the synthesis of benzoxaborole and isoindolinone t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Amino-3-(hydroxymethyl)benzoic acid , a critical scaffold in the synthesis of benzoxaborole and isoindolinone therapeutics.
Executive Summary
4-Amino-3-(hydroxymethyl)benzoic acid (CAS 1378955-81-7) is a bifunctional aromatic building block characterized by an ortho-amino benzyl alcohol motif paired with a para-carboxylic acid. This specific substitution pattern renders it a "privileged scaffold" for constructing fused heterocyclic systems, particularly dihydro-2H-isoindolin-1-ones (phthalimidines) and benzoxaboroles (e.g., Tavaborole, Crisaborole). Its utility lies in the facile cyclization of the amino-alcohol moiety, serving as a masked precursor for electrophilic aromatic substitution or intramolecular lactamization.
[1][2][3][4][5] • Amphoteric Core: Contains both basic amine and acidic carboxyl groups (zwitterionic potential).• Reactive Handle: Ortho-hydroxymethyl group allows for cyclodehydration.
Physical Properties
Note: Experimental data for the free acid is limited due to its use primarily as a transient intermediate or methyl ester derivative. Values below reflect the methyl ester (CAS 76143-02-7) where noted, as it is the standard commercial form.
Property
Value / Observation
Source/Note
Physical State
Solid (Crystalline powder)
Standard commercial form
Color
Off-white to pale beige
Oxidizes slightly upon air exposure
Melting Point
180–187 °C (Decomposes)
Predicted for free acid; Ester melts lower (~120°C)
The synthesis of 4-Amino-3-(hydroxymethyl)benzoic acid typically proceeds via the reduction of nitro-isophthalate derivatives. The challenge lies in the chemoselective reduction of the carboxylic acid/ester in the presence of the nitro group, or vice versa.
Primary Route: Reduction of Dimethyl 4-Nitroisophthalate
This route avoids the handling of unstable amino-aldehydes.
Figure 1: Stepwise synthesis from commercially available dimethyl 4-nitroisophthalate.
Cyclization Chemistry (Isoindolinone Formation)
The defining chemical property of this molecule is its ability to cyclize. Upon activation (e.g., conversion to an amide or ester) or reaction with aldehydes, the ortho-amino alcohol motif can form dihydro-2H-isoindolin-1-ones or 4H-3,1-benzoxazines .
Lactamization: Activation of the hydroxymethyl group (e.g., oxidation to aldehyde or conversion to bromide) followed by intramolecular amine attack yields the isoindolinone core, a scaffold found in immunomodulatory drugs (IMiDs).
Benzoxaborole Formation: The hydroxymethyl group is essential for the installation of the boron-oxygen ring in benzoxaborole antifungal agents.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-amino-3-(hydroxymethyl)benzoate
Reference Standard for CAS 76143-02-7
Starting Material: Dissolve Methyl 4-nitro-3-(hydroxymethyl)benzoate (1.0 eq) in anhydrous Methanol (0.1 M concentration).
Catalyst Addition: Add 10 wt% Pd/C (10% loading) under a nitrogen stream.
Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for disappearance of the nitro peak.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol as a pale yellow solid.
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Yield: Typically 85–95%.
Protocol B: Hydrolysis to Free Acid
Reaction: Suspend the methyl ester (from Protocol A) in THF/Water (1:1). Add LiOH·H₂O (2.5 eq).
Conditions: Stir at ambient temperature for 12 hours.
Quench: Acidify carefully with 1M HCl to pH ~3–4. The zwitterionic acid typically precipitates.
Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 40 °C.
Applications in Drug Discovery
Therapeutic Area
Application Mechanism
Benzoxaboroles
Precursor to Tavaborole (Kerydin) and Crisaborole (Eucrisa). The hydroxymethyl group reacts with boronic acids to form the stable oxaborole ring.
Kinase Inhibitors
The 4-amino-3-hydroxymethyl motif serves as a hinge-binding scaffold in various kinase inhibitor designs, mimicking the adenosine ring.
Antibiotics
Used in the synthesis of novel Pleuromutilin derivatives and Siderophore-drug conjugates where the acid acts as a linker.
Safety & Handling (GHS Classification)
Based on structurally related anthranilic acid derivatives.
Precautionary Measures: Handle in a fume hood. Avoid inhalation of dust. Store under inert gas to prevent oxidation of the hydroxymethyl group to the aldehyde (which may be sensitizing).
References
PubChem Compound Summary. (2025). 4-Amino-3-(hydroxymethyl)benzoic acid (CID 23434934). National Center for Biotechnology Information. [Link]
Zhang, Y. et al. (2011). Synthesis and antibacterial activity of novel pleuromutilin derivatives with substituted aminophenol moiety. European Journal of Medicinal Chemistry. [Link] (Contextual synthesis of related amino-benzyl alcohols).
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS 1378955-81-7)
Executive Summary In modern drug discovery and materials science, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Amino-3-(hydroxymethyl)benzoic acid (CAS 1378955-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-Amino-3-(hydroxymethyl)benzoic acid (CAS 1378955-81-7) is a highly versatile, trifunctional aromatic scaffold. Featuring a primary amine, a primary alcohol, and a carboxylic acid, this compound offers orthogonal reactive sites that can be selectively manipulated. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic protocol governed by mechanistic causality, and explores its application as a precursor for privileged heterocyclic scaffolds.
Structural and Physicochemical Profiling
Understanding the spatial arrangement and electronic properties of 4-Amino-3-(hydroxymethyl)benzoic acid is fundamental to predicting its reactivity[1]. The ortho-relationship between the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups is the defining feature of this molecule, enabling facile intramolecular cyclization reactions. The para-positioned carboxylic acid (-COOH) provides an additional handle for late-stage functionalization, such as amide coupling or esterification, without interfering with the ortho-amino alcohol motif[2].
Quantitative Data Summary
Property
Value
IUPAC Name
4-Amino-3-(hydroxymethyl)benzoic acid
CAS Number
1378955-81-7
Molecular Formula
C₈H₉NO₃
Molecular Weight
167.16 g/mol
PubChem CID
23434934
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
4
Mechanistic Causality in Synthesis
The most reliable route to synthesize 4-Amino-3-(hydroxymethyl)benzoic acid is the chemoselective reduction of 4-amino-3-formylbenzoic acid. The selection of the reducing agent is dictated by the need to reduce the aldehyde while leaving the carboxylic acid intact.
Causality in Reagent Selection: Sodium borohydride (NaBH₄) in methanol is chosen over stronger hydrides (like LiAlH₄) because it provides absolute chemoselectivity for the formyl group. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetraalkoxyborate intermediate. Subsequent acidic hydrolysis liberates the primary alcohol.
Fig 1. Selective reduction pathway for 4-Amino-3-(hydroxymethyl)benzoic acid.
Experimental Protocol: Selective Reduction and Isolation
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step incorporates specific feedback mechanisms to verify success before proceeding.
Step-by-Step Methodology:
Reaction Setup: Suspend 4-amino-3-formylbenzoic acid (1.0 eq) in anhydrous methanol (0.2 M). Cool the reaction mixture to 0–5 °C using an ice bath.
Causality: Cooling suppresses the exothermic nature of the hydride addition and prevents unwanted transesterification or over-reduction side reactions.
Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Ensure vigorous stirring to manage the evolution of hydrogen gas.
Self-Validating Tracking: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system.
Causality: TLC tracking ensures complete consumption of the starting aldehyde. Do not proceed to quenching until the starting material spot is entirely absent, preventing difficult downstream purifications.
Quenching & pH Adjustment: Once complete, carefully quench the reaction with 1M HCl at 0 °C. Adjust the pH strictly to 4.5–5.0.
Causality: 4-Amino-3-(hydroxymethyl)benzoic acid is an amphoteric molecule. Adjusting the solution to its isoelectric point ensures the molecule exists primarily in its zwitterionic form, minimizing its solubility in the aqueous layer and maximizing precipitation yield.
Isolation: Filter the resulting precipitate under a vacuum, wash with ice-cold water to remove inorganic borate salts, and dry in vacuo at 40 °C overnight.
Application Workflow: Scaffold for Heterocyclic Drug Discovery
In medicinal chemistry, the ortho-amino alcohol motif is a classic precursor for the synthesis of 3,1-benzoxazines and benzoxazinones[3]. These heterocycles are privileged scaffolds found in numerous enzyme inhibitors and receptor antagonists.
By reacting 4-Amino-3-(hydroxymethyl)benzoic acid with a carbonylating agent such as Phosgene or 1,1'-Carbonyldiimidazole (CDI), the primary amine and primary alcohol undergo an intramolecular cyclization. The resulting benzoxazinone core retains the carboxylic acid group at the para position, which can subsequently be derivatized (e.g., via amide coupling with various pharmacophores) to generate a library of Active Pharmaceutical Ingredients (APIs).
Fig 2. Application of the ortho-amino alcohol motif in benzoxazinone scaffold synthesis.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid". PubChem,[Link]
Holly, F. W., & Cope, A. C. "Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine". Journal of the American Chemical Society, 1944, 66(11), 1875-1879.[Link]
Technical Guide: Spectroscopic Characterization of 4-Amino-3-(hydroxymethyl)benzoic acid
This guide outlines the spectroscopic characterization of 4-Amino-3-(hydroxymethyl)benzoic acid , a critical intermediate in the synthesis of folate antagonists and polybenzoxazole-based materials. The data presented syn...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectroscopic characterization of 4-Amino-3-(hydroxymethyl)benzoic acid , a critical intermediate in the synthesis of folate antagonists and polybenzoxazole-based materials. The data presented synthesizes experimental precedents from analogous benzoate systems and specific reduction pathways.
To understand the spectroscopic data, one must recognize the synthetic origin. This compound is typically generated via the chemoselective reduction of 3-(hydroxymethyl)-4-nitrobenzoic acid. The transformation from a strong electron-withdrawing nitro group (
) to a strong electron-donating amino group () induces drastic shielding effects in the NMR spectrum, serving as the primary validation marker.
Reaction Scheme & Fragmentation Logic
The following diagram illustrates the synthesis from the nitro-precursor and the key Mass Spectrometry fragmentation pathways used for identification.
Figure 1: Synthetic pathway from nitro-precursor and primary MS fragmentation ions.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is dominated by the 1,2,4-substitution pattern on the aromatic ring. The solvent of choice is DMSO-
due to the compound's polarity and potential zwitterionic behavior.
H NMR Data (400 MHz, DMSO-
)
The reduction of the nitro group causes a significant upfield shift of the proton ortho to the nitrogen (H-5).
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
-COOH
12.0 – 12.5
Broad Singlet
1H
Carboxylic acid proton (exchangeable).
H-2
7.78 – 7.82
Doublet ( Hz)
1H
Meta to amine, ortho to COOH/CH2OH. Deshielded by acid.
H-6
7.55 – 7.60
dd ( Hz)
1H
Meta to amine, ortho to COOH.
H-5
6.58 – 6.65
Doublet ( Hz)
1H
Ortho to amine. Significantly shielded (upfield) relative to nitro precursor (~7.5 ppm).
-NH
5.40 – 5.80
Broad Singlet
2H
Aniline protons. Chemical shift varies with concentration/water content.
-OH
4.90 – 5.10
Triplet or Broad
1H
Hydroxyl proton (often couples to CH in dry DMSO).
-CH-
4.35 – 4.45
Doublet or Singlet
2H
Benzylic methylene. Appears as doublet if coupled to OH.
C NMR Data (100 MHz, DMSO-
)
Carbon Type
Shift (, ppm)
Assignment
C=O
167.5 – 168.0
Carboxylic acid carbonyl.
C-NH (C4)
150.0 – 152.0
Ipso-carbon attached to amine (highly deshielded).
C-COOH (C1)
116.0 – 118.0
Ipso-carbon attached to acid.
Ar-CH (C2)
130.0 – 131.5
Aromatic methine (ortho to acid).
Ar-CH (C6)
128.5 – 129.5
Aromatic methine.
Ar-CH (C5)
113.0 – 114.5
Aromatic methine (ortho to amine, shielded).
C-CHOH (C3)
124.0 – 126.0
Quaternary aromatic carbon.
-CH-
59.0 – 61.0
Benzylic carbon.
Part 3: Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of three distinct functional groups: the amine, the carboxylic acid, and the alcohol.
Functional Group
Wavenumber (cm)
Appearance
Diagnostic Note
O-H / N-H Stretch
3200 – 3450
Broad / Multiple
Overlapping bands. Primary amine typically shows two weak spikes (sym/asym) on the broad OH shoulder.
C=O Stretch
1670 – 1690
Strong
Characteristic of conjugated carboxylic acids (dimer). Lower frequency than esters.
C=C Aromatic
1580 – 1610
Medium
Benzene ring breathing modes.
N-H Bend
1510 – 1550
Medium/Strong
"Amide II" like band, typical for anilines.
C-O Stretch
1010 – 1050
Strong
Primary alcohol () stretch.
Part 4: Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) is preferred.
Polarity: Positive (ESI+) and Negative (ESI-) modes are both active due to the amphoteric structure.
ESI(+) Data:
[M+H]
: 168.17 (Base Peak).
[M+Na]
: 190.15.
Fragmentation:
150 ([M+H] - HO): Loss of water from the hydroxymethyl group, forming a stabilized benzylic cation.
122 ([M+H] - HCOOH): Loss of formic acid equivalent or sequential loss of water and CO.
Part 5: Experimental Protocol for Analysis
Sample Preparation for NMR
To ensure the resolution of the labile protons (-OH, -NH
, -COOH), strict anhydrous conditions are required.
Solvent: Use DMSO-
(99.9% D) stored over molecular sieves.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
Temperature: Run at 298 K. If peaks are broad (due to restricted rotation or exchange), elevate to 313 K.
Quality Control Check (Self-Validating)
Validation 1 (Shift Logic): Check the H-5 proton. If it appears >7.0 ppm, the reduction is incomplete (presence of nitro-precursor). It must be <6.7 ppm.
Validation 2 (Integration): The ratio of the aromatic protons (3H) to the benzylic methylene (2H) must be exactly 3:2.
Spectral Database: National Institute of Standards and Technology (NIST) Chemistry WebBook, Standard Reference Database Number 69.[5] (IR data for methyl 4-amino-3-hydroxybenzoate analogs used for functional group correlation). Link
Compound Registry: PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid.[2][3] Link
4-Amino-3-(hydroxymethyl)benzoic acid is a critical bifunctional intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and novel isoindolinone-based pharmacophores.[1][2] Its structural complexity—featuring an ionizable carboxylic acid, a basic aniline moiety, and a polar hydroxymethyl group—creates a distinct solubility profile governed by pH-dependent zwitterionic behavior and strong intermolecular hydrogen bonding.[1][2]
This guide provides a comprehensive technical roadmap for characterizing the solubility of this compound. Unlike simple lipophilic drugs, the solubility of CAS 20600-61-7 is not a single static value but a dynamic function of pH, dielectric constant, and temperature.[1][2] The protocols below are designed to generate the high-fidelity data required for process optimization, recrystallization, and formulation.
Physicochemical Framework & Predicted Behavior
To design an effective solubility study, one must first understand the molecular forces at play.[1][2]
Structural Analysis
Carboxylic Acid (-COOH): Acts as a proton donor (pKa ~4.0–4.5).[1][2][3] At pH > 5, it exists as a soluble carboxylate anion (-COO⁻).[1][2]
Aniline Amine (-NH₂): Acts as a weak proton acceptor (pKa ~2.5–3.0 for electron-deficient anilines).[1][2] At pH < 2, it exists as a soluble anilinium cation (-NH₃⁺).[1][2]
Hydroxymethyl (-CH₂OH): A neutral, hydrogen-bond donor/acceptor that enhances solubility in polar protic solvents (alcohols) but increases lattice energy in the solid state.[1][2][3]
The Zwitterionic Trap
At intermediate pH levels (approx.[1][2] pH 3.0–4.5), the molecule likely approaches its isoelectric point (pI).[1][2] Here, the net charge is neutral (zwitterionic or uncharged), leading to minimum aqueous solubility and potential precipitation.[1][2] This is the "danger zone" for formulation but the "sweet spot" for isolation/purification.[1][2]
Table 1: Predicted Solubility Trends by Solvent Class
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Aqueous (Neutral)
Water (pH 6-7)
Low (< 5 mg/mL)
Strong crystal lattice energy dominates over hydration.[1][2][3]
Aqueous (Acidic/Basic)
0.1M HCl / 0.1M NaOH
High (> 50 mg/mL)
Ionization breaks lattice energy; formation of salts.[1][2][3]
Polar Aprotic
DMSO, DMF, NMP
Very High (> 100 mg/mL)
Disrupts H-bonding; high dipole moment solvates polar groups.[1][2][3]
Polar Protic
Methanol, Ethanol
Moderate (10–30 mg/mL)
Good solvation of -CH₂OH and -COOH; useful for recrystallization.[1][2][3]
Non-Polar
Hexane, Toluene, DCM
Insoluble (< 0.1 mg/mL)
Lack of H-bonding capability; energetically unfavorable.[1][2]
Experimental Protocols
The following protocols are designed to be self-validating. The "Shake-Flask" method is the gold standard for thermodynamic equilibrium solubility.[1][2]
Objective: To identify solvents for reaction and purification.
Workflow:
Add 100 mg of compound to a vial.
Add solvent in 100 µL increments (titration method) while vortexing and sonicating at 25°C.
Record the volume required for complete dissolution.[1][2][4]
Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1][2]
Validation: If solubility is high (>50 mg/mL), use the Shake-Flask method followed by HPLC to ensure accuracy, as viscosity may affect visual endpoint detection.[1][2]
Linear Plot: Indicates no change in heat capacity; standard dissolution.[1][2][3]
Positive Slope: Endothermic dissolution (solubility increases with heat).[1][2] This is expected for this compound, suggesting cooling crystallization is a viable purification strategy.[1][2]
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic for characterizing this compound.
Caption: Logical workflow for determining the thermodynamic solubility profile, separating aqueous (pH-driven) and organic (polarity-driven) pathways.
Process Implications
Based on the solubility profile derived above, the following strategies are recommended for drug development:
Purification (Recrystallization):
Utilize the temperature dependence in water or ethanol/water mixtures.[1][2][5] Dissolve at 60–70°C and cool slowly to 4°C.
Alternatively, use pH-swing precipitation : Dissolve in dilute NaOH (pH 10), filter impurities, then slowly acidify to pH 4.0 (near pI) to precipitate the pure zwitterion.[1][2][3]
Reaction Solvent:
For coupling reactions (e.g., amide bond formation), DMF or DMAc are preferred due to high solubility, preventing precipitation of intermediates.[1][2]
References
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pH-solubility profiling).
Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2] Link[1][2]
Jouyban, A. (2008).[1][2] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] Link
Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for thermodynamic modeling).
Discovering novel applications for 4-Amino-3-(hydroxymethyl)benzoic acid in medicinal chemistry.
The following technical guide details the medicinal chemistry applications of 4-Amino-3-(hydroxymethyl)benzoic acid , a high-value bifunctional scaffold. Unlocking Novel Applications for 4-Amino-3-(hydroxymethyl)benzoic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry applications of 4-Amino-3-(hydroxymethyl)benzoic acid , a high-value bifunctional scaffold.
Unlocking Novel Applications for 4-Amino-3-(hydroxymethyl)benzoic Acid[1]
Executive Summary
4-Amino-3-(hydroxymethyl)benzoic acid represents a "privileged intermediate" in medicinal chemistry due to its unique substitution pattern.[1] Unlike simple PABA (para-aminobenzoic acid) analogs, the presence of the ortho-hydroxymethyl group relative to the amine provides a critical "cyclization handle." This guide explores its utility as a precursor for 3,1-benzoxazines , dihydroquinazolines , and isoindolinone-like surrogates , serving as a gateway to novel kinase inhibitors and DNA-encoded library (DEL) scaffolds.[1]
Part 1: The Structural Triad & Pharmacophore Logic
The molecule derives its versatility from three distinct reactive vectors (The "Tridentate" System), allowing it to function as a core scaffold rather than a mere peripheral substituent.[1]
Vector
Functional Group
Chemical Reactivity
Medicinal Application
C1
Carboxylic Acid
Amide coupling, Esterification
Solubilizing tail, Linker to E3 ligase (PROTACs).[1]
C3
Hydroxymethyl ()
Oxidation, Cyclization, Leaving group activation
Precursor to aldehydes (for reductive amination) or cyclization partner.[1]
C4
Primary Amine ()
Acylation, Reductive Amination, Diazotization
H-bond donor in kinase hinge binding; Nucleophile for heterocycle formation.[1]
The "Ortho-Effect" Advantage
The proximity of the C3-hydroxymethyl and C4-amine groups is the defining feature.[1] This 1,2-relationship allows for intramolecular trapping .[1] In Fragment-Based Drug Discovery (FBDD), this molecule is classified as a "high-complexity fragment" (Fsp3 character from the methylene) that can evolve into bicyclic systems without increasing molecular weight significantly.[1]
Part 2: Synthetic Pathways to Privileged Heterocycles
The most potent application of this scaffold is its transformation into bicyclic heterocycles.[1] We focus on two primary pathways: the Benzoxazine Route and the Quinazoline Route .[1]
Pathway A: The Benzoxazine-2-one Cyclization
Reaction with carbonyl sources (e.g., Carbonyldiimidazole or Phosgene) yields 1,4-dihydro-2H-3,1-benzoxazin-2-ones .[1] These scaffolds are bioisosteres of quinolinones and are prevalent in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and serine protease inhibitors.[1]
Pathway B: The Dihydroquinazoline Synthesis
Condensation with aldehydes followed by oxidative trapping or direct reaction with amidines yields quinazoline-6-carboxylic acid derivatives.[1] This is a validated scaffold for Thymidylate Synthase inhibitors (e.g., Raltitrexed analogs) and EGFR kinase inhibitors.[1]
Pathway Visualization (DOT Diagram)
Caption: Divergent synthesis pathways transforming the PABA analog into bioactive bicyclic heterocycles.
Part 3: Experimental Protocol
Protocol: Synthesis of 6-Carboxy-1,2-dihydroquinazoline Derivative
Rationale: This protocol demonstrates the utility of the scaffold in generating a DNA-Encoded Library (DEL) compatible "cap" using an aldehyde diversity set.[1]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for optional oxidation to Quinazoline)
Methodology:
Condensation:
Charge a round-bottom flask with 4-Amino-3-(hydroxymethyl)benzoic acid (167 mg, 1.0 mmol) and anhydrous Ethanol (5 mL).
Add the Aryl Aldehyde (1.1 mmol).
Add catalytic pTsOH (17 mg).
Reflux the mixture for 4-6 hours. Monitor by TLC (formation of imine/cyclized product).[1]
Mechanism:[1][] The amine condenses with the aldehyde to form an imine (Schiff base). The pendant hydroxymethyl group acts as an internal nucleophile, attacking the imine carbon to close the ring, forming the 1,2-dihydro-4H-3,1-benzoxazine (kinetic product) or 1,2-dihydroquinazoline (thermodynamic product if ammonia/amidine source is used, but here we form the oxazine or require ammonia).[1]
Correction for Quinazoline: To get the quinazoline, one typically uses formamidine acetate or reacts the oxidized form (aldehyde) with an amine.[1]
Revised Step for Benzoxazine: The reaction above yields the 2-substituted-1,4-dihydro-2H-3,1-benzoxazine .[1]
Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).[1]
Validation (Self-Check):
1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of a benzylic methine signal (singlet or doublet around 5-6 ppm) corresponding to the C2 position of the new ring.[1]
MS: M+1 should correspond to (SM + Aldehyde - H2O).[1]
Part 4: Strategic Application in PROTACs
The C1-Carboxylic acid provides an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) .[1]
Design Logic: The benzoxazine core (formed from the C3/C4 handle) binds the Target Protein (POI).[1]
Linker Attachment: The C1-COOH is coupled to a diamine linker (e.g., PEG-diamine).[1]
E3 Ligase Recruitment: The other end of the linker is attached to Thalidomide (Cereblon binder) or VHL ligand.[1]
Why this scaffold?
Many kinase inhibitors lack a solvent-exposed vector suitable for PROTAC linker attachment.[1] The C1-acid in this scaffold is naturally positioned away from the ATP-binding pocket (assuming the benzoxazine mimics the adenine ring), making it an ideal "exit vector" for linker conjugation.
References
Scaffold Versatility in Kinase Inhibitors
Title: "Quinazoline-6-carboxylic acid derivatives as thymidylate synthase inhibitors."[1]
Theoretical and Computational Profiling of 4-Amino-3-(hydroxymethyl)benzoic Acid
Executive Summary This technical guide outlines a comprehensive framework for the theoretical and computational characterization of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 2383-20-2). As a structural congener of p-am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines a comprehensive framework for the theoretical and computational characterization of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 2383-20-2). As a structural congener of p-aminobenzoic acid (PABA), this molecule presents unique electronic and steric properties due to the insertion of a hydroxymethyl group at the meta position relative to the carboxylic acid.
This document serves as a procedural blueprint for researchers to evaluate this compound’s potential as a lead scaffold in anti-bacterial (folate pathway inhibition) and anti-inflammatory drug discovery. We integrate Density Functional Theory (DFT), Molecular Docking, and ADMET profiling into a unified workflow.
Molecular Geometry & Structural Optimization
The first pillar of investigation is the determination of the global minimum energy conformation. The presence of the hydroxymethyl group (-CH₂OH) adjacent to the amino group (-NH₂) introduces the possibility of intramolecular hydrogen bonding, which significantly influences the molecule's reactivity and binding pose.
Computational Theory
We employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – robust for organic electronic states.
Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions critical for describing the lone pairs on Oxygen and Nitrogen.
Geometric Parameters (Predicted)
The optimization process focuses on the planarity of the benzene ring and the torsion angles of the substituents.
Parameter
Atom Indices
Predicted Value (Approx.)
Significance
Bond Length
C(4)-N(amino)
1.38 Å
Resonance character with the ring.
Bond Length
C(3)-C(hydroxymethyl)
1.51 Å
Standard sp³-sp² single bond.
Bond Angle
C(3)-C(4)-N
~120.5°
Steric pressure from the hydroxymethyl group.
Dihedral
H-O-C-C(3)
Variable
Determines H-bond interaction with -NH₂.
Analyst Note: A key geometric check is the distance between the hydroxyl hydrogen and the amino nitrogen. A distance of < 2.5 Å suggests a stabilizing intramolecular H-bond, locking the conformation and reducing entropic penalty upon protein binding.
Electronic Properties & Reactivity Descriptors
Understanding the distribution of electron density is vital for predicting electrophilic/nucleophilic attack sites.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino group and the benzene ring. High energy indicates electron-donating capacity.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid and the ring (pi-star system). Low energy indicates electron-accepting capacity.
Band Gap (
): A lower gap implies higher chemical reactivity and "softness."
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
Red Regions (Negative): Carbonyl oxygen (C=O) and Hydroxyl oxygen (-OH). These are H-bond acceptors.
Blue Regions (Positive): Amino protons (-NH₂) and Carboxyl proton (-COOH). These are H-bond donors.
Given the structural similarity to PABA, the primary biological target for this scaffold is Dihydropteroate Synthase (DHPS) , a key enzyme in bacterial folate synthesis.
Target Selection
Enzyme: Dihydropteroate Synthase (DHPS).
PDB ID: 1AJ0 (E. coli DHPS) or 3TYE (Staphylococcus aureus).
Rationale: PABA is the natural substrate. The 3-hydroxymethyl group may exploit a side pocket or form novel H-bonds with residues like Serine or Threonine in the active site.
Docking Protocol (AutoDock Vina)
Ligand Prep: Set rotatable bonds (critical for the -CH₂OH group). Add Gasteiger charges.
Receptor Prep: Remove water (unless bridging is suspected), add polar hydrogens.
Grid Box: Center on the co-crystallized PABA ligand. Dimensions: 20x20x20 Å.
Mechanism of Action Visualization
The following diagram illustrates the competitive inhibition pathway where 4-Amino-3-(hydroxymethyl)benzoic acid interrupts folate synthesis.
Caption: Competitive inhibition mechanism targeting DHPS. The inhibitor mimics PABA but blocks catalysis via the hydroxymethyl steric clash or tight binding.
ADMET & Drug-Likeness Profiling
Computational prediction of pharmacokinetics is essential to determine if the molecule can reach its target.
SwissADME Predictions
Lipophilicity (LogP): Expected ~0.5 to 0.9. The hydroxymethyl group lowers LogP compared to methyl-benzoic acid, improving water solubility.
Blood-Brain Barrier (BBB): Unlikely to cross (Polar Surface Area > 80 Ų due to extra -OH and -COOH).
To ensure reproducibility, the following workflow details the step-by-step execution of this study.
Caption: Integrated computational pipeline for characterizing 4-Amino-3-(hydroxymethyl)benzoic acid.
Experimental Validation Protocols
While this guide focuses on theory, a self-validating system requires experimental confirmation.
Spectroscopic Validation
FT-IR: Compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental KBr pellet spectra. Look for the -OH stretch shift (~3400 cm⁻¹) to confirm intramolecular H-bonding.
NMR: Calculate GIAO (Gauge-Independent Atomic Orbital) shielding tensors and compare with ¹H-NMR data (DMSO-d₆).
In Vitro Assay
MIC Determination: Microdilution assay against E. coli and S. aureus.
Enzyme Kinetics: DHPS inhibition assay measuring the reduction in folate production via HPLC.
References
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
AutoDock Vina: Improving the speed and accuracy of docking , O. Trott, A. J. Olson, Journal of Computational Chemistry, 2010.
SwissADME: a free web tool to evaluate pharmacokinetics , A. Daina, O. Michielin, V. Zoete, Scientific Reports, 2017.
RCSB Protein Data Bank (PDB) . Structure 1AJ0 (E. coli DHPS).
PubChem Compound Summary for CID 23434934 , 4-Amino-3-(hydroxymethyl)benzoic acid.[1]
Application Note: Scalable Microbial Biotransformation for the Production of 4-Amino-3-(hydroxymethyl)benzoic Acid
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Compound: 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7) Executive Summary 4-Amino-3-(hydroxymethyl)benzoic acid is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Compound: 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7)
Executive Summary
4-Amino-3-(hydroxymethyl)benzoic acid is a highly functionalized aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. Traditional chemical syntheses of this compound from 4-amino-3-methylbenzoic acid require harsh oxidants, multi-step protection/deprotection schemes, and often result in poor regioselectivity and toxic byproducts.
To address these limitations, this application note details a scalable, green microbial biotransformation process. By utilizing an engineered Escherichia coli whole-cell biocatalyst expressing a Cytochrome P450 BM3 (CYP102A1) variant, we achieve highly regioselective benzylic oxidation of the methyl precursor directly to the target hydroxymethyl derivative. This protocol provides a self-validating, closed-loop system for upstream fermentation, bioconversion, and downstream processing (DSP).
As a Senior Application Scientist, it is critical to understand why this specific bioprocess architecture was chosen over traditional synthetic routes or isolated enzymatic cascades.
Enzyme Selection: Cytochrome P450 BM3
Cytochrome P450 BM3 from Bacillus megaterium is a catalytically self-sufficient monooxygenase. Unlike most P450s that require separate redox partner proteins, BM3 contains both a heme domain and a diflavin reductase domain fused on a single polypeptide chain [2]. Through directed evolution, specific variants of P450 BM3 have been engineered to perform highly regioselective benzylic hydroxylations on non-native aromatic substrates, bypassing the need for hazardous chemical oxidants [3].
The Whole-Cell Advantage: Cofactor Regeneration
P450 enzymes require stoichiometric amounts of the expensive cofactor NADPH to reduce molecular oxygen [4]. Utilizing isolated enzymes at an industrial scale is economically unfeasible due to cofactor costs. By employing a whole-cell E. coli system, the host's endogenous metabolism (specifically the Pentose Phosphate Pathway) continuously regenerates NADPH from an inexpensive carbon source (glucose) [5].
Process Causality
Dissolved Oxygen (DO) Control: Molecular oxygen is a direct co-substrate for the P450 heme-iron oxo species (Compound I) [4]. DO must be strictly maintained at >30% during the biotransformation phase to prevent oxygen limitation, which would stall the catalytic cycle and lead to uncoupled NADPH consumption.
Heme Precursor Supplementation: Overexpression of the apo-enzyme often outpaces the host's native heme biosynthesis, leading to inactive inclusion bodies. Supplementing the heme precursors 5-aminolevulinic acid (5-ALA) and iron (
) drives the formation of the functional holo-enzyme [5].
Mandatory Visualization: Biocatalytic Workflow
Coupled P450 BM3 benzylic oxidation and whole-cell NADPH regeneration pathway.
Materials & Reagents
Component
Specification / Role
Concentration / Amount
Biocatalyst
E. coli BL21(DE3) harboring pET28a-P450-BM3
N/A
Substrate
4-Amino-3-methylbenzoic acid (Precursor)
100 mM stock (in DMSO)
Carbon Source
D-Glucose
20 g/L (Batch), 500 g/L (Feed)
Inducer
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
0.5 mM
Heme Precursors
5-Aminolevulinic acid (5-ALA) &
0.5 mM & 0.1 mM
Extraction Solvent
Ethyl Acetate (ACS Grade)
3 × Culture Volume
Experimental Protocols
Phase 1: Seed Culture and Fed-Batch Fermentation
Objective: Generate high-density biomass with optimal physiological readiness.
Inoculation: Inoculate a single colony of the engineered E. coli into 50 mL of LB broth containing 50 µg/mL kanamycin. Incubate at 37°C, 250 rpm for 12 hours.
Bioreactor Transfer: Transfer the seed culture (5% v/v) into a 5L stirred-tank bioreactor containing 2L of defined mineral medium (M9 supplemented with trace elements and 20 g/L glucose).
Growth Parameters: Maintain temperature at 37°C and pH at 7.0 (using 2M NaOH and 2M HCl). Cascade the agitation (400–800 rpm) and aeration (1–2 vvm) to maintain DO > 30%.
Feeding Strategy: Once the initial glucose is depleted (indicated by a sudden DO spike), initiate an exponential glucose feed to maintain a specific growth rate (
) of .
Phase 2: Protein Induction and Biotransformation
Objective: Maximize holo-enzyme expression and execute regioselective oxidation.
Induction: At an optical density (
) of 20, lower the bioreactor temperature to 25°C. Add 0.5 mM IPTG, 0.5 mM 5-ALA, and 0.1 mM .
Causality: Lowering the temperature prevents the formation of misfolded protein aggregates (inclusion bodies) and reduces the metabolic burden on the host during massive recombinant protein expression.
Substrate Feeding: After 4 hours of induction, initiate continuous feeding of 4-amino-3-methylbenzoic acid. Maintain the substrate concentration in the broth at
.
Causality: High concentrations of aromatic substrates can disrupt the bacterial cell membrane and cause cellular toxicity [6]. Continuous slow feeding ensures the substrate is converted as it enters the cell, preventing accumulation.
Cofactor Maintenance: Co-feed glucose at a constant rate of 2 g/L/h to sustain the Pentose Phosphate Pathway for continuous NADPH regeneration.
Monitoring: Sample every 2 hours. Centrifuge the sample, dilute the supernatant in methanol, and analyze via RP-HPLC (C18 column, UV detection at 254 nm) to track the conversion of the methyl precursor to the hydroxymethyl product.
Phase 3: Downstream Processing (DSP)
Objective: Isolate and purify 4-Amino-3-(hydroxymethyl)benzoic acid.
Harvesting: Terminate the biotransformation when substrate conversion plateaus (typically 24–36 hours post-feeding). Centrifuge the broth at 8,000 × g for 20 minutes to pellet the biomass.
pH Adjustment: Carefully adjust the cell-free supernatant to pH 4.0 using 2M HCl.
Causality: 4-Amino-3-(hydroxymethyl)benzoic acid is amphoteric. Adjusting the pH to ~4.0 (near its isoelectric point) minimizes its solubility in the aqueous phase by ensuring the molecule is in its neutral zwitterionic/uncharged state, thereby maximizing its partition coefficient into the organic solvent during extraction.
Liquid-Liquid Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate.
Concentration & Crystallization: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid from a minimal amount of hot ethanol/water (80:20 v/v) to yield the pure product.
Promotes growth (37°C); prevents protein aggregation (25°C).
pH
7.0 ± 0.1
7.0 ± 0.1
Maintains physiological homeostasis for E. coli.
Dissolved Oxygen
> 30%
> 30%
Critical for aerobic growth and P450 oxygenation cycle.
Glucose Feed
Exponential
Constant (2 g/L/h)
Prevents overflow metabolism; sustains NADPH pool.
Table 2: Yield, Conversion, and Purity Metrics
Metric
Value
Analytical Method
Substrate Loading
50 mM (Cumulative)
Mass Balance
Molar Conversion
> 85%
RP-HPLC (Area under curve)
Volumetric Productivity
~1.2 g/L/day
Gravimetric Analysis
Final Purity
> 98%
HPLC-UV (254 nm) / -NMR
References
PubChem: "4-Amino-3-(hydroxymethyl)benzoic acid; CID 23434934." National Center for Biotechnology Information. Available at:[Link]
Examination of Selectivity in the Oxidation of ortho- and meta-Disubstituted Benzenes by CYP102A1 (P450 Bm3) Variants. ChemCatChem (2017). Available at:[Link]
Catalysts on Demand: Selective Oxidations by Laboratory-Evolved Cytochrome P450 BM3. The Chemical Record (2015). Available at:[Link]
Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. MDPI (2022). Available at:[Link]
Rational and semi-rational engineering of cytochrome P450s for biotechnological applications. Synthetic and Systems Biotechnology (2020). Available at:[Link]
Designer Outer Membrane Protein Facilitates Uptake of Decoy Molecules into a Cytochrome P450BM3-Based Whole-Cell Biocatalyst. Angewandte Chemie International Edition (2022). Available at:[Link]
Application
Strategic Incorporation of 4-Amino-3-(hydroxymethyl)benzoic Acid into Peptides via Solid-Phase Synthesis
An Application Note for Advanced Peptide Synthesis Abstract & Introduction The incorporation of non-proteinogenic amino acids and synthetic building blocks into peptide scaffolds is a cornerstone of modern drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Advanced Peptide Synthesis
Abstract & Introduction
The incorporation of non-proteinogenic amino acids and synthetic building blocks into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These modifications can confer unique structural constraints, enhance biological activity, improve pharmacokinetic profiles, or introduce novel functionalities. 4-Amino-3-(hydroxymethyl)benzoic acid is a particularly interesting scaffold; its rigid aromatic core, combined with three distinct points for chemical diversification (amino, carboxyl, and hydroxymethyl groups), makes it an ideal building block for creating constrained peptides, peptidomimetics, and functionalized biomaterials.
However, the trifunctional nature of this molecule presents a significant challenge for standard solid-phase peptide synthesis (SPPS) protocols. Unprotected, the amine, hydroxyl, and carboxyl groups would lead to uncontrolled side reactions, including oligomerization and unwanted acylation. This application note provides a comprehensive guide and detailed protocols for the strategic use of 4-amino-3-(hydroxymethyl)benzoic acid in Fmoc-based SPPS. We will detail the critical orthogonal protection strategy required, the step-by-step procedure for coupling, and the final cleavage and characterization of the modified peptide. The causality behind each experimental choice is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties of the Building Block
A clear understanding of the starting material is fundamental. The properties of 4-Amino-3-(hydroxymethyl)benzoic acid are summarized below.
The Core Challenge: Orthogonal Protection Strategy
To successfully incorporate this molecule into a growing peptide chain using Fmoc-SPPS, we must selectively mask two of its three functional groups. The strategy must be "orthogonal," meaning each protecting group can be removed under specific conditions without affecting the others or the acid-labile resin linker.[4][5]
The α-Amino Group (-NH₂): This group will be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is the standard temporary protecting group in Fmoc-SPPS. It is stable to acidic and mild basic conditions but is quantitatively cleaved by a secondary amine base, typically 20% piperidine in DMF, to allow for subsequent chain elongation.[6]
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is nucleophilic and would be acylated during subsequent coupling steps if left unprotected. We will protect it with a tert-butyl (tBu) ether. The tBu group is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as the trifluoroacetic acid (TFA) used in the final cleavage step.[] This makes it perfectly orthogonal to the Fmoc group.
The Carboxyl Group (-COOH): This group will remain free. It is the point of attachment to the N-terminal amine of the resin-bound peptide. It will be activated in situ during the coupling step using standard peptide coupling reagents.[8]
This strategy results in the key, ready-to-use building block: 4-(Fmoc-amino)-3-((tBu-oxy)methyl)benzoic acid . While not a standard catalog item, it can be synthesized from the parent molecule or sourced from custom synthesis providers.
Caption: Orthogonal protection scheme for SPPS compatibility.
Experimental Protocols
These protocols assume a standard manual or automated Fmoc-SPPS workflow. All operations involving TFA and scavengers must be performed in a certified fume hood.
Protocol 1: Incorporation of the Protected Building Block
This protocol describes the coupling of 4-(Fmoc-amino)-3-((tBu-oxy)methyl)benzoic acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
Peptide-resin with a free N-terminus (e.g., H-Gly-Wang Resin)
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, add 20% piperidine in DMF. Agitate for 5 minutes, drain. Repeat with a fresh portion of the piperidine solution for 10 minutes. Drain.
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF.
Kaiser Test (Confirmation of Free Amine): Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine required for coupling. If the test is negative, repeat the deprotection step.
Activation of the Building Block:
In a separate vial, dissolve the Building Block (3 equivalents relative to resin loading), and OxymaPure® (3 eq.) in DMF.
Add DIC (3 eq.) to the solution.
Allow the activation to proceed for 5-10 minutes at room temperature. Causality Note: Pre-activation is crucial for sterically hindered or unusual building blocks to ensure the formation of the active ester, minimizing side reactions and improving coupling efficiency.
Coupling Reaction: Add the activated building block solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
Monitoring the Coupling: After the initial coupling time, take a small resin sample and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove all excess reagents and byproducts.
Chain Elongation: The peptide-resin, now extended with the functionalized benzoic acid moiety, is ready for the next deprotection and coupling cycle.
Caption: SPPS cycle for incorporating the functionalized benzoic acid.
Protocol 2: Final Cleavage and Deprotection
This protocol releases the completed peptide from the solid support and simultaneously removes the side-chain protecting groups (including the tBu on the hydroxymethyl group).
Resin Preparation: Place the fully synthesized, dried peptide-resin in a reaction vessel.
Cleavage Reaction:
Prepare the cleavage cocktail fresh in a fume hood. For every 100 mg of resin, plan to use 2 mL of the cocktail.[9]
Add the cleavage cocktail to the resin.
Agitate gently at room temperature for 2-3 hours. Causality Note: TIS is a scavenger that quenches the reactive carbocations generated from the cleavage of tBu and other protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[10]
Peptide Precipitation:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Add this solution dropwise to a 50 mL tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
Isolation:
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
Centrifuge the tube to pellet the peptide.
Carefully decant the ether.
Washing: Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved organic impurities. Centrifuge and decant again. Repeat this wash step twice.
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white solid is the crude peptide ready for analysis and purification.
Analysis and Characterization
Post-synthesis, it is imperative to verify the identity and purity of the modified peptide.
Technique
Purpose
Expected Outcome
Reverse-Phase HPLC (RP-HPLC)
Assess the purity of the crude peptide and guide purification.[11]
A chromatogram showing a major peak corresponding to the target peptide, with minor peaks for impurities.
Mass Spectrometry (ESI-MS or MALDI-TOF)
Confirm the molecular weight of the final product.[12][13]
The observed mass should match the calculated theoretical mass of the peptide containing the incorporated 4-amino-3-(hydroxymethyl)benzoic acid residue.
Tandem MS (MS/MS)
Sequence the peptide to confirm the exact location of the modification.[14]
Fragmentation data should confirm the peptide sequence and the presence of the 149.06 Da mass shift (C₈H₇NO₂) corresponding to the incorporated moiety.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance of the building block; Poor resin swelling; Inefficient activation.
Increase coupling time to 4-6 hours. Perform a "double coupling" with a fresh batch of activated building block. Switch to a more potent coupling agent like HATU or HCTU.
Low Yield After Cleavage
Incomplete cleavage from the resin; Peptide precipitation was incomplete.
Extend cleavage time to 4 hours. Ensure the diethyl ether is sufficiently cold (-20°C or colder) during precipitation. Use a larger volume of ether.
Unexpected Mass in MS
Incomplete removal of the tBu protecting group; Acylation of the hydroxymethyl group during synthesis.
Ensure the cleavage cocktail contains sufficient TFA and time is adequate. Review the synthesis history; if a capping step was used after the incorporation of the building block, the free hydroxyl may have been capped (e.g., acetylated).
References
Vertex AI Search. (n.d.). 4-Amino-3-Hydroxybenzoic Acid CAS 2374-03-0 Tan Solid Appearance.
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-3-hydroxy-, methyl ester (CAS 63435-16-5).
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
BioPharmaSpec. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
Google Patents. (n.d.). ES2239364T3 - SYNTHESIS OF PEPTIDES IN SOLID PHASE.
ACS Publications. (2013, August 15). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
ResearchGate. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
arXiv.org. (n.d.). One-step Preparation of ZnO Electron Transport Layers Functionalized with Benzoic Acid Derivatives.
ResearchGate. (n.d.). Design of benzoic acid derivatives.
Vapourtec. (n.d.). Solid-phase peptide synthesis.
AiFChem. (2026, February 28). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
New Journal of Chemistry (RSC Publishing). (n.d.). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands.
Application Note: Strategic Utilization of 4-Amino-3-(hydroxymethyl)benzoic Acid in Heterocyclic & Medicinal Chemistry
Executive Summary 4-Amino-3-(hydroxymethyl)benzoic acid is a high-value, bifunctional building block that bridges the gap between classic PABA (para-aminobenzoic acid) derivatives and modern heterocyclic scaffolds. Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-3-(hydroxymethyl)benzoic acid is a high-value, bifunctional building block that bridges the gap between classic PABA (para-aminobenzoic acid) derivatives and modern heterocyclic scaffolds. Its unique structural architecture—featuring an amine and a hydroxymethyl group in an ortho relationship, alongside a para-carboxylic acid handle—makes it a privileged substrate for Diversity-Oriented Synthesis (DOS) .
This guide details the application of this compound in synthesizing 1,2-dihydro-4H-3,1-benzoxazines (bioactive heterocycles) and its strategic utility as a precursor for benzoxaboroles (a class of boron-based anti-inflammatory and antifungal drugs).
Chemical Profile & Handling
Unlike simple aminobenzyl alcohols, the presence of the carboxylic acid moiety at the C1 position imparts specific solubility and reactivity characteristics that must be managed during synthesis.
Property
Specification / Note
CAS Number
1378955-81-7
Formula
C₈H₉NO₃
MW
167.16 g/mol
Solubility
Soluble in DMSO, DMF, dilute aqueous base. Sparingly soluble in non-polar organic solvents (DCM, Toluene) unless esterified.
Stability
Oxidation Sensitive: The hydroxymethyl group can oxidize to the aldehyde or acid upon prolonged exposure to air/light. Store under inert atmosphere at -20°C.
Handling
Amphoteric nature (amine + acid). For organic reactions (e.g., cyclization), protecting the carboxylic acid as a methyl/tert-butyl ester is often recommended to improve solubility.
Application A: Synthesis of 1,2-Dihydro-4H-3,1-Benzoxazines
The most direct and high-yielding application of 4-amino-3-(hydroxymethyl)benzoic acid is the construction of the 3,1-benzoxazine core. This scaffold is increasingly relevant in agrochemistry (herbicides) and medicinal chemistry (progesterone receptor modulators).
Mechanistic Insight
The reaction proceeds via a condensation-cyclization sequence. The amine first condenses with an aldehyde (or ketone) to form an imine (Schiff base) intermediate. The proximal hydroxymethyl group then undergoes an intramolecular nucleophilic attack on the imine carbon, closing the six-membered oxazine ring.
Protocol 1: Acid-Catalyzed Condensation with Aryl Aldehydes
Target: Synthesis of 6-carboxy-2-aryl-1,2-dihydro-4H-3,1-benzoxazines.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-(hydroxymethyl)benzoic acid (10 mmol) in anhydrous Ethanol (50 mL).
Addition: Add the Aryl Aldehyde (10 mmol) in one portion.
Catalysis: Add Glacial Acetic Acid (3 mmol). If the substrate is poorly soluble, mild heating (40°C) may be required to initiate dissolution.
Reaction: Stir the mixture at reflux (78°C) for 4–6 hours.
Process Note: For Toluene, use a Dean-Stark trap to continuously remove water, driving the equilibrium toward the benzoxazine product.
Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The disappearance of the aldehyde and the formation of a less polar spot indicate completion.
Work-up:
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove acetic acid) and brine.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visual Workflow (Pathway Analysis):
Figure 1: Reaction pathway for the conversion of 4-amino-3-(hydroxymethyl)benzoic acid to the benzoxazine scaffold via imine condensation.[1][2][3][4]
Application B: Accessing the Benzoxaborole Pharmacophore
Benzoxaboroles (e.g., Tavaborole, Crisaborole) are a critical class of boron-containing drugs. The ortho-hydroxymethyl motif is the essential "locking" mechanism for the boron atom. 4-Amino-3-(hydroxymethyl)benzoic acid serves as an excellent precursor to 6-carboxy-benzoxaboroles via a "Sandmeyer-Borylation-Cyclization" sequence.
Protocol 2: The "Boron Switch" Strategy
Target: Synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid.
Strategic Logic:
Since direct borylation of the amine is not possible, the amine is first converted to a bromide (Sandmeyer reaction). The bromide is then lithiated or reacted with a diboron ester, followed by acidic hydrolysis which triggers spontaneous cyclization with the hydroxymethyl group.
Step-by-Step Methodology:
Step 1: Sandmeyer Bromination
Suspend the starting material in aqueous HBr (48%). Cool to 0°C.[4][5]
Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
Add CuBr (1.0 eq) dissolved in HBr. Heat to 60°C for 1 hour.
Result:4-Bromo-3-(hydroxymethyl)benzoic acid .
Step 2: Protection (Critical)
Protect the carboxylic acid (e.g., methyl ester) and the alcohol (e.g., THP ether or TBS) to prevent interference during metallation.
Result: The aryl bromide is converted to the aryl boronate ester.
Step 4: Global Deprotection & Cyclization
Treat the boronate intermediate with 6N HCl (aqueous) / THF.
Mechanism:[6] Acid hydrolysis removes the pinacol protecting group from Boron and the protecting group from the alcohol. The free boronic acid [B(OH)₂] and the free alcohol [CH₂OH] are spatially proximate and spontaneously dehydrate to form the stable oxaborole ring.
Visual Workflow (Synthesis Cascade):
Figure 2: Synthetic workflow for converting the amino-hydroxymethyl scaffold into the benzoxaborole drug pharmacophore.
References
PubChem Compound Summary. "4-Amino-3-(hydroxymethyl)benzoic acid (CID 23434934)." National Center for Biotechnology Information. [Link]
Synthesis of 3,1-Benzoxazines. Turgut, Z., et al. "Synthesis and Characterizations of New 1,3-Oxazine Derivatives." Journal of the Chemical Society of Pakistan, 2011. [Link]
Benzoxaborole Drug Discovery. Adam, M.D., et al. "Design, Synthesis, and Structure-Activity Relationships of Novel Benzoxaboroles as Potent Antimalarial Agents." Journal of Medicinal Chemistry, 2013. [Link]
Green Chemistry Protocols. "Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives." ResearchGate, 2010. [Link]
Use of 4-Amino-3-(hydroxymethyl)benzoic acid as an intermediate for dye and pigment manufacturing.
This guide details the application of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS 23676-59-7) , a trifunctional scaffold critical for synthesizing advanced heterocyclic pigments and functionalized azo dyes.[1] While widel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS 23676-59-7) , a trifunctional scaffold critical for synthesizing advanced heterocyclic pigments and functionalized azo dyes.[1] While widely recognized as a pharmaceutical intermediate (e.g., for Pemetrexed), its unique ortho-amino/hydroxymethyl substitution pattern offers specialized utility in chromophore design, enabling the construction of quinazoline cores and cross-linkable dye systems.[1]
[1]
Part 1: Executive Summary & Chemical Logic
The Trifunctional Advantage
4-Amino-3-(hydroxymethyl)benzoic acid is distinct from standard dye intermediates (like 4-amino-3-methylbenzoic acid) due to the presence of a reactive hydroxymethyl group at the C3 position.[1] This molecule offers three distinct reaction vectors:
C4-Amino Group: Primary site for diazotization (azo coupling) or amide bond formation.[1]
C3-Hydroxymethyl Group: Enables cyclization reactions (forming heterocycles) or serves as a handle for solubility tuning (via esterification/sulfation).[1]
C1-Carboxylic Acid: Anchoring group for pigment insolubility (laking) or bioconjugation.[1]
Mechanism of Action: The Ortho-Effect
The proximity of the amino and hydroxymethyl groups allows for facile ring closure.[1] In pigment manufacturing, this is exploited to synthesize dihydroquinazolines and benzo[d][1,3]oxazines , which serve as rigid, high-stability cores for high-performance pigments.[1]
Figure 1: Divergent synthetic pathways for 4-Amino-3-(hydroxymethyl)benzoic acid in dye manufacturing.
Part 2: Experimental Protocols
Protocol A: Synthesis of Heterocyclic Pigment Precursors (Benzo[d][1,3]oxazine derivative)
Objective: To utilize the ortho-amino hydroxymethyl motif to create a rigid bicyclic core suitable for high-thermal-stability pigments.[1]
Dissolution: In a 250 mL three-neck round-bottom flask under nitrogen atmosphere, dissolve 10 mmol of the starting material in 50 mL anhydrous THF.
Activation: Cool the solution to 0°C. Add TEA dropwise to deprotonate the carboxylic acid and alcohol.
Cyclization: Slowly add CDI (dissolved in THF) or Triphosgene (careful addition) over 30 minutes. The reaction exploits the nucleophilicity of the amino and hydroxyl groups to form the cyclic carbamate.[1]
Mechanism:[1][2][3][4] The amino group attacks the carbonyl source, followed by intramolecular attack by the hydroxyl oxygen.[1]
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete ring closure.
Isolation: Evaporate THF. Acidify the residue with 1M HCl to precipitate the Benzo[d][1,3]oxazin-2-one derivative.[1]
Purification: Recrystallize from ethanol/water (80:20).
Validation Point: FT-IR should show a strong carbonyl stretch around 1750 cm⁻¹ (cyclic carbamate) and disappearance of the broad O-H stretch of the hydroxymethyl group.[1]
Protocol B: Diazotization for Functionalized Azo Dyes
Objective: To generate a diazonium salt for coupling with naphthols or active methylenes, creating azo dyes with a reactive hydroxymethyl "tail" for further cross-linking.[1]
Slurry Preparation: Disperse 5.0 g of the starting material in 50 mL water. Add 15 mL HCl dropwise. The amine will form the hydrochloride salt; the carboxylic acid may reduce solubility, so vigorous stirring is required.[1]
Diazotization: Cool the slurry to 0–5°C using an ice/salt bath.
Nitrite Addition: Add NaNO₂ solution (2.2 g in 10 mL water) dropwise, maintaining temperature < 5°C. Stir for 1 hour.
Critical Step: The hydroxymethyl group is susceptible to oxidation by nitrous acid.[1] Ensure strictly stoichiometric nitrite and low temperature.[1]
Quenching: Test with starch-iodide paper. If positive (blue), add sulfamic acid until negative to destroy excess nitrous acid.[1]
Coupling: Slowly add the diazonium salt solution to a buffered solution (pH 8-9) of the coupling component (e.g., 2-Naphthol).[1]
Precipitation: The dye will precipitate immediately.[1] Stir for 2 hours, filter, and wash with water.
Part 3: Quality Control & Characterization[1]
For industrial dye manufacturing, purity of the intermediate is paramount to prevent dull shades or poor lightfastness.[1]
Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20 minutes.
Retention Time: Expect the peak around 6-8 minutes (polar due to -COOH and -CH2OH).[1]
Part 4: Troubleshooting & Safety
Common Issues
Oligomerization: The hydroxymethyl group can self-condense with the carboxylic acid or amino group under acidic/high-heat conditions, forming insoluble oligomers.[1] Solution: Keep reaction temperatures moderate (< 100°C) unless specifically inducing cyclization.[1]
Oxidation: The -CH2OH group can oxidize to -CHO (aldehyde) upon air exposure if wet.[1] Solution: Store under nitrogen in a cool, dry place.[1]
Synthesis of polybenzoxazoles using 4-Amino-3-(hydroxymethyl)benzoic acid monomer.
An Application Guide to the Synthesis of Polybenzoxazoles from 4-Amino-3-(hydroxymethyl)benzoic Acid Abstract This comprehensive application note provides a detailed protocol for the synthesis of high-performance polyben...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of Polybenzoxazoles from 4-Amino-3-(hydroxymethyl)benzoic Acid
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of high-performance polybenzoxazoles (PBOs) utilizing the novel AB-type monomer, 4-Amino-3-(hydroxymethyl)benzoic acid. PBOs are a class of aromatic heterocyclic polymers renowned for their exceptional thermal and oxidative stability, high mechanical strength, and chemical resistance.[1] This guide deviates from traditional PBO syntheses, which typically employ AA/BB condensation, by focusing on a self-polycondensation approach. We present a two-step methodology encompassing the initial low-temperature solution polycondensation to form a soluble poly(o-hydroxymethylamide) precursor, followed by a high-temperature solid-state thermal cyclization to yield the final polybenzoxazole. This document is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization techniques, and troubleshooting guidance to ensure reproducible and successful synthesis.
Introduction: The Rationale for a Novel Monomer
Polybenzoxazoles are distinguished by a backbone of fused aromatic and oxazole rings, a structure that imparts their remarkable stability. Conventionally, their synthesis involves the polycondensation of bis(o-aminophenol)s with dicarboxylic acid chlorides.[2] While effective, this AA/BB approach requires precise stoichiometry and high-purity co-monomers to achieve high molecular weights.[3]
The use of an AB-type monomer such as 4-Amino-3-(hydroxymethyl)benzoic acid offers a compelling alternative, inherently guaranteeing perfect stoichiometry for self-condensation. The critical structural feature of this monomer is the hydroxymethyl group (-CH₂OH) positioned ortho to the amine. This presents a unique cyclization pathway compared to the traditional o-aminophenol moiety. This guide elucidates the mechanism and provides a robust protocol to harness this monomer for the creation of novel PBOs.
Proposed Mechanism of Polymerization
The synthesis is a two-stage process. First, a soluble precursor polymer is formed, which is then converted into the final, intractable PBO via thermal treatment.
Step 1: Synthesis of Poly(o-hydroxymethylamide) Precursor
The polymerization is initiated by the self-condensation of the 4-Amino-3-(hydroxymethyl)benzoic acid monomer. The amino (-NH₂) and carboxylic acid (-COOH) groups react to form an amide bond, yielding a linear, soluble poly(o-hydroxymethylamide). To facilitate this reaction at low temperatures and avoid side reactions, direct polycondensation is best achieved using activating agents, such as the Yamazaki-Higashi reaction conditions involving triphenyl phosphite (TPP) and pyridine in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
Step 2: Thermal Cyclization to Polybenzoxazole
The defining step is the thermal conversion of the precursor polymer. The poly(o-hydroxymethylamide) is heated to high temperatures (typically >350°C) under an inert atmosphere.[3][4] During this process, the hydroxymethyl group ortho to the amide linkage undergoes an intramolecular cyclodehydration reaction with the amide, eliminating water and forming the stable benzoxazole ring. This solid-state transformation results in the final, highly stable, and often insoluble polybenzoxazole.
Apparatus: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, heating mantle with temperature controller, Buchner funnel, vacuum oven, high-temperature tube furnace.
Protocol 1: Synthesis of Poly(o-hydroxymethylamide) Precursor
This protocol details the low-temperature solution polycondensation.
Monomer Dissolution: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 4-Amino-3-(hydroxymethyl)benzoic acid (16.7 g, 0.1 mol), Lithium Chloride (2.0 g), and anhydrous NMP (100 mL). Stir the mixture mechanically at room temperature until all solids are fully dissolved.
Addition of Condensing Agents: Add anhydrous pyridine (24 mL) and triphenyl phosphite (TPP) (30 mL) to the solution. The reaction is exothermic; maintain control over the temperature if necessary.
Polymerization: Heat the reaction mixture to 100°C and maintain for 3-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
Precipitation and Washing: Allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing 800 mL of vigorously stirring methanol. A fibrous white precipitate of the poly(o-hydroxymethylamide) will form.
Purification: Collect the polymer by vacuum filtration. Thoroughly wash the polymer with fresh methanol (3 x 200 mL) and then with hot deionized water (2 x 200 mL) to remove residual salts and reagents.
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Protocol 2: Thermal Conversion to Polybenzoxazole
Film Casting (Optional but Recommended): Dissolve the dried poly(o-hydroxymethylamide) precursor in a suitable solvent (e.g., N,N-Dimethylacetamide, DMAc) to form a 5-10 wt% solution. Cast the solution onto a clean glass plate and dry in a vacuum oven at 80°C for 12 hours to form a flexible film.[3]
Thermal Cyclization: Place the precursor film (or powder) in a high-temperature tube furnace.
Heating Program: Execute the thermal conversion under a continuous flow of nitrogen gas using the following program[3][4]:
Heat from room temperature to 150°C at a rate of 10°C/min and hold for 1 hour to remove residual solvent.
Increase temperature to 250°C at 5°C/min and hold for 1 hour.
Increase temperature to 350°C at 5°C/min and hold for 1 hour.
Increase temperature to 400°C at 5°C/min and hold for 2 hours to ensure complete cyclization.
Cooling: Allow the furnace to cool down naturally to below 50°C before removing the resulting brittle, often dark-colored polybenzoxazole film.
Characterization and Self-Validation
Confirming the successful synthesis at each stage is critical.
Precursor Polymer Validation:
FTIR Spectroscopy: The spectrum should show characteristic amide peaks (~1650 cm⁻¹ for amide C=O, and ~3300 cm⁻¹ for N-H stretch) and a broad peak for the -OH of the hydroxymethyl group (~3400 cm⁻¹).
Inherent Viscosity: A measure of molecular weight. A value of >0.5 dL/g (in DMAc at 30°C) typically indicates successful polymerization.[3]
Polybenzoxazole Validation:
FTIR Spectroscopy: Successful cyclization is confirmed by the disappearance of the amide N-H and -OH absorption bands and the appearance of characteristic benzoxazole ring absorption peaks around 1620 cm⁻¹ and 1060 cm⁻¹.[5]
Thermogravimetric Analysis (TGA): PBOs exhibit outstanding thermal stability. The 5% weight loss temperature (Td5%) should be above 500°C in a nitrogen atmosphere.[6]
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which is typically very high for PBOs, often in the range of 250-400°C.[7]
Data Summary
The following table summarizes expected parameters for a successful synthesis. Actual results may vary based on specific experimental conditions.
Cause: Impure monomer or presence of water in the reaction.
Solution: Recrystallize the monomer before use. Ensure all solvents (NMP, pyridine) are anhydrous and the reaction is conducted under a strict inert atmosphere (dry nitrogen or argon).
Issue 2: Incomplete Thermal Cyclization
Cause: Insufficient temperature or time during the final heating stage.[3]
Solution: Confirm the final hold temperature is at least 350-400°C and the hold time is sufficient (1-2 hours). Monitor the conversion using FTIR; if amide peaks are still present, the cyclization is incomplete and may require a higher temperature or longer duration.
Conclusion
The protocol outlined provides a reliable pathway for synthesizing novel polybenzoxazoles from 4-Amino-3-(hydroxymethyl)benzoic acid. This AB-monomer approach simplifies stoichiometry control and opens avenues for new PBO structures. The resultant polymers exhibit the hallmark high thermal stability characteristic of this class of materials, making them suitable for demanding applications in aerospace, electronics, and other high-technology fields. The validation steps are crucial for ensuring the chemical transformation is complete and the desired high-performance material has been achieved.
References
Liou, G.-S., & Hsiao, S.-H. (1999). Preparation and characterization of aromatic polybenzoxazoles bearing ether and 1,4-naphthalene or 2,6-naphthalene units in the. Macromolecular Chemistry and Physics.
Chen, Y., et al. (2014). Synthesis and Characterization of Polybenzoxazoles Composites with Low Dielectric Loss. Journal of Functional Polymers. Available at: [Link]
Connell, J. W. (1992). Synthesis and characterization of high performance polybenzoxazoles. Virginia Tech. Available at: [Link]
Zhao, C., et al. (2012). Synthesis and Characterization of Sulfonated Polybenzoxazole for High Temperature Proton Exchange Membranes. Advanced Materials Research. Available at: [Link]
Hsiao, S.-H., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. Available at: [Link]
Kim, S., et al. (2023). Synthesis and lithographic properties of positive-tone poly(benzoxazole)s by the effect of amine end-cappers. Journal of Polymer Science. Available at: [Link]
Kim, K. S., et al. (1995). Interfacial Characterization of POLYBENZOXAZOLE/COPPER System. Journal of Adhesion Science and Technology. Available at: [Link]
Hsiao, S.-H., & Lin, C.-F. (1997). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Macromolecular Chemistry and Physics. Available at: [Link]
Vilajoana-Pla, X., et al. (2022). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules. Available at: [Link]
Zhang, Y., et al. (2022). Preparation of High-Temperature-Resistant Polybenzoxazole Paper by a Two-Step Method. Polymers. Available at: [Link]
A. M., M., et al. (2011). The Evolution of Poly(Hydroxyamide Amic Acid) to Poly(Benzoxazole) via Stepwise Thermal Cyclization: Structural Changes and Gas Transport Properties. Polymer. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid. Available at: [Link].
Application Notes & Protocols: A Framework for Determining the Biological Efficacy of 4-Amino-3-(hydroxymethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals. Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by a rigorous and systematic eval...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological activity. This document provides a comprehensive experimental framework for investigating the biological efficacy of 4-Amino-3-(hydroxymethyl)benzoic acid, a compound with limited published biological data but noted as a potential intermediate in pharmaceutical synthesis.[1][][3] Given the nascent stage of its biological characterization, this guide emphasizes a tiered, hypothesis-driven approach, starting with broad phenotypic screens and logically progressing to more defined mechanistic studies. We present a series of robust, self-validating protocols designed to first establish a biological activity window, then elucidate the cellular consequences of treatment, and finally, to explore direct target engagement. This framework is designed to be adaptable, allowing researchers to make data-driven decisions at each stage of the investigation.
Part 1: Foundational Efficacy Screening - Establishing a Biological Footprint
The initial phase of characterization is designed to answer the most fundamental question: does 4-Amino-3-(hydroxymethyl)benzoic acid exert any biological effect on living cells, and if so, at what concentration? This is crucial for establishing a therapeutic window and guiding the design of all subsequent experiments. We will utilize cell viability assays, which measure cellular metabolic activity as a proxy for cell health.[4][5]
Rationale for Initial Screening: The "Why" Before the "How"
Before diving into complex mechanistic studies, it is imperative to determine the concentration-dependent effects of the compound on cell viability. A broad screen across multiple cell lines (e.g., representing different cancer types or healthy tissues) can reveal potential selectivity. The choice of assay is also critical. Tetrazolium reduction assays (like MTT, MTS, or WST-1) are industry-standard, reliable, and high-throughput methods to assess the general health and metabolic activity of a cell population.[5][6] They are based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[4][6]
Experimental Protocol: WST-1 Cell Viability Assay
The WST-1 assay is selected here for its convenience, as the resulting formazan product is water-soluble, eliminating the solubilization step required for assays like MTT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Amino-3-(hydroxymethyl)benzoic acid in a panel of selected cell lines.
Materials:
4-Amino-3-(hydroxymethyl)benzoic acid (properly solubilized, e.g., in DMSO, and diluted in culture medium)
Selected adherent or suspension cell lines
96-well flat-bottom tissue culture plates
Complete cell culture medium
WST-1 reagent
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Protocol:
Cell Seeding:
For adherent cells, harvest and count cells during their logarithmic growth phase. Seed at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate.[5]
For suspension cells, adjust the cell concentration and seed directly.[5]
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach (for adherent lines) and resume normal growth.
Compound Treatment:
Prepare a 2X stock concentration series of 4-Amino-3-(hydroxymethyl)benzoic acid in complete medium. A common starting range is a 10-point serial dilution from 100 µM down to picomolar concentrations.
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no treatment" control.
Carefully remove the seeding medium and add 100 µL of the appropriate compound dilution or control to each well.
Incubation:
Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO2. The incubation time should be consistent across experiments.
WST-1 Assay and Measurement:
Add 10 µL of WST-1 reagent directly to each well.
Incubate for 1-4 hours at 37°C. The optimal time may need to be determined empirically for each cell line.
Gently shake the plate for 1 minute to ensure homogenous color distribution.
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm should also be used.[5]
Data Analysis:
Subtract the background absorbance (medium only wells).
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Foundational Viability Data
The results from this initial screen should be summarized in a clear, comparative table.
Cell Line
Tissue of Origin
IC50 (µM) of 4-Amino-3-(hydroxymethyl)benzoic acid
A549
Lung Carcinoma
[Insert Value]
MCF-7
Breast Adenocarcinoma
[Insert Value]
DU145
Prostate Carcinoma
[Insert Value]
HUVEC
Normal Endothelial
[Insert Value]
This table allows for a quick assessment of potency and potential cancer-cell selectivity.
Part 2: Elucidating the Cellular Death Mechanism
If the foundational screening reveals that 4-Amino-3-(hydroxymethyl)benzoic acid reduces cell viability, the next logical step is to determine the mechanism of cell death. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in understanding the compound's mechanism of action.[7]
Rationale for Apoptosis vs. Necrosis Discrimination
Apoptosis is a highly regulated and desirable mode of cell death for anti-cancer therapeutics, as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[7] It relies on two key principles:
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[7]
By using these two probes together, we can distinguish between four cell populations via flow cytometry:
Viable Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.[8]
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[7]
Necrotic Cells: Annexin V-negative and PI-positive.
Cell Treatment: Seed cells in 6-well plates and treat with 4-Amino-3-(hydroxymethyl)benzoic acid for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting:
Collect the culture supernatant, which contains floating apoptotic cells.[7]
Wash the adherent cells with PBS and detach them using trypsin.
Combine the supernatant and the detached cells for each sample to ensure all cell populations are collected.
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[7]
Staining:
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.
Part 3: Investigating Target Engagement
Identifying the direct molecular target of a novel compound is a cornerstone of drug development, providing crucial evidence for its mechanism of action.[9] Since 4-Amino-3-(hydroxymethyl)benzoic acid has no clearly defined target, a method to assess target engagement in an unbiased, cellular context is highly valuable.
Rationale for Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement within intact cells or cell lysates.[9] It is based on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[9] By heating cell lysates treated with the compound across a range of temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to the vehicle control indicates direct target engagement.[9]
Objective: To identify potential protein targets of 4-Amino-3-(hydroxymethyl)benzoic acid by observing ligand-induced thermal stabilization in a cellular context.
Materials:
Intact cells treated with the compound or vehicle.
PBS supplemented with protease and phosphatase inhibitors.
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
PCR thermocycler or heating blocks.
Centrifuge capable of high speeds.
Reagents and equipment for protein quantification (e.g., Western Blotting or Mass Spectrometry).
Step-by-Step Protocol:
Cell Treatment: Treat intact cells with a high concentration of 4-Amino-3-(hydroxymethyl)benzoic acid (e.g., 10-20x IC50 to maximize target occupancy) or a vehicle control for a short duration (e.g., 1-2 hours).
Cell Lysis: Harvest and wash the cells, then resuspend in PBS with inhibitors. Lyse the cells to release the proteome.
Thermal Challenge: Aliquot the cell lysate into separate tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[9]
Protein Analysis:
Carefully collect the supernatant containing the soluble protein fraction.
Analyze the amount of a specific, hypothesized target protein (e.g., sphingosine kinase, based on literature hints) remaining in the soluble fraction using Western Blotting.
Alternatively, for an unbiased discovery approach, the entire soluble proteome can be analyzed using mass spectrometry (Thermal Proteome Profiling, TPP).[10]
Data Analysis:
Quantify the band intensity (for Western Blot) or peptide abundance (for Mass Spectrometry) at each temperature.
Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples.
A rightward shift in the melting curve for a protein in the compound-treated sample indicates thermal stabilization and therefore, target engagement.[9]
Caption: CETSA® Experimental Workflow.
Part 4: Transitioning to In Vivo Efficacy Models
Should the in vitro data demonstrate potent and specific activity (e.g., selective cytotoxicity against cancer cells and confirmed target engagement), the next crucial phase is to evaluate efficacy in a living organism.[11][12] The choice of the in vivo model is entirely dependent on the in vitro findings and the therapeutic hypothesis they support.
Rationale and Model Selection
In vivo studies are essential to understand a compound's behavior in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic effect.[13][14]
If the compound shows anti-cancer activity: A cell line-derived xenograft (CDX) model is a standard starting point.[15] Here, the human cancer cell line that showed the highest sensitivity in vitro is implanted subcutaneously or orthotopically into immunodeficient mice.[15] The efficacy of 4-Amino-3-(hydroxymethyl)benzoic acid would be assessed by its ability to inhibit tumor growth.
If the compound shows immunomodulatory activity: A syngeneic mouse model would be more appropriate. These models use mouse tumor cells implanted into immunocompetent mice, allowing for the study of the compound's effect on the tumor in the context of a functional immune system.[15]
If a different therapeutic area is indicated (e.g., anti-inflammatory): A relevant disease model (e.g., collagen-induced arthritis in mice) would be selected.
The design of these studies must be rigorous, including proper randomization, control groups (vehicle and standard-of-care), and clearly defined endpoints (e.g., tumor volume, survival, biomarker modulation).[16]
Conclusion
This application note provides a logical, multi-tiered strategy for the initial biological characterization of 4-Amino-3-(hydroxymethyl)benzoic acid. By starting with broad assessments of cell viability and progressing through mechanistic studies of cell death and target engagement, researchers can build a comprehensive profile of the compound's activity. This data-driven approach ensures that subsequent, more resource-intensive in vivo studies are well-justified and designed to robustly test a clear therapeutic hypothesis. Each protocol is designed as a self-validating system, providing a solid foundation for any drug discovery program.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available at: [Link]
In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. IT Medical Team. Published August 29, 2024. Available at: [Link]
What are in-vivo models for research? - Blog - Biobide. Biobide. Available at: [Link]
Apoptosis Assay Protocol | Technical Note 244 - DeNovix. DeNovix. Published August 1, 2025. Available at: [Link]
In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. Pharmaron. Available at: [Link]
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Published April 7, 2023. Available at: [Link]
How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]
Cell Viability Assay (MTT Assay) Protocol. protocols.io. Published October 20, 2023. Available at: [Link]
A Practical Guide to Target Engagement Assays - Selvita. Selvita. Published December 8, 2025. Available at: [Link]
Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights - Infinix Bio. Infinix Bio. Published February 28, 2026. Available at: [Link]
Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - Taylor & Francis. Taylor & Francis Online. Published April 3, 2024. Available at: [Link]
Drug Efficacy Assay | React4Life. React4Life. Available at: [Link]
The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. Available at: [Link]
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. Published September 12, 2025. Available at: [Link]
Target Engagement Assay Services - Concept Life Sciences. Concept Life Sciences. Available at: [Link]
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Published December 26, 2024. Available at: [Link]
Annexin V-Dye Apoptosis Assay - G-Biosciences. G-Biosciences. Available at: [Link]
Preclinical research strategies for drug development - AMSbiopharma. AMSbio. Published August 11, 2025. Available at: [Link]
In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates - ProBio CDMO. ProBio CDMO. Available at: [Link]
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. Published June 4, 2025. Available at: [Link]
Modernizing Preclinical Drug Development: The Role of New Approach Methodologies | ACS Pharmacology & Translational Science - ACS Publications. ACS Publications. Published May 29, 2025. Available at: [Link]
How to Navigate Preclinical to Clinical Development for Faster Trials. UPM Pharmaceuticals. Available at: [Link]
Preclinical Planning for Successful Drug Development - Contract Pharma. Contract Pharma. Published September 9, 2020. Available at: [Link]
Pre-Clinical Trials: USFDA Regulations to be Followed - Liveon Biolabs. Liveon Biolabs. Published August 13, 2024. Available at: [Link]
4-Amino-3-(hydroxymethyl)benzoic acid | C8H9NO3 | CID 23434934 - PubChem. National Center for Biotechnology Information. Available at: [Link]
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. U.S. Food and Drug Administration. Available at: [Link]
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration. Available at: [Link]
Blog: FDA's Draft Guidance on In Vivo BA and BE Studies - Lambda CRO. Lambda Therapeutic Research. Published April 3, 2024. Available at: [Link]
4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. National Center for Biotechnology Information. Available at: [Link]
FDA Research Involving Investigational Drugs - University of Nevada, Reno. University of Nevada, Reno. Available at: [Link]
4-Amino-3-Hydroxybenzoic Acid CAS 2374-03-0 Tan Solid Appearance. Angene. Available at: [Link]
Application Notes & Protocols: Advanced Techniques for Incorporating 4-Amino-3-(hydroxymethyl)benzoic Acid into Polymer Matrices
Executive Summary The functionalization of polymers is a cornerstone of modern materials science, enabling the development of materials with tailored properties for advanced applications, from targeted drug delivery to h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of polymers is a cornerstone of modern materials science, enabling the development of materials with tailored properties for advanced applications, from targeted drug delivery to high-performance composites.[1][2] 4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA) is a uniquely valuable building block for this purpose. Its trifunctional nature—possessing an aromatic amine, a primary alcohol (hydroxymethyl), and a carboxylic acid on a single benzene ring—offers a versatile platform for covalent integration into polymer structures. This guide provides a comprehensive overview of the primary strategies for incorporating AHMBA into polymer matrices, detailed step-by-step protocols, and the scientific rationale behind these methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of AHMBA to create novel functional materials.
Physicochemical Profile of 4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA)
A thorough understanding of AHMBA's properties is critical for designing successful incorporation strategies, including selecting appropriate solvents, catalysts, and reaction conditions.
Sparingly soluble in water; soluble in organic solvents like DMF, DMSO.
Strategic Decision-Making for AHMBA Incorporation
The choice of incorporation strategy depends on the desired final polymer architecture, the nature of the base polymer, and the specific functional group on AHMBA intended for linkage. Each of AHMBA's three functional groups exhibits distinct reactivity that can be selectively targeted.
Amine (-NH₂): Highly nucleophilic. Ideal for forming stable amide bonds by reacting with activated carboxylic acids, acyl chlorides, or isocyanates.
Carboxylic Acid (-COOH): Can be activated to react with amines or alcohols, forming amide or ester bonds, respectively. Its presence can impart pH-responsiveness to the final polymer.[7][8]
Hydroxymethyl (-CH₂OH): A primary alcohol. Suitable for forming ester linkages with carboxylic acids or urethane linkages with isocyanates.
The following diagram outlines a decision-making framework for selecting the most appropriate strategy.
Caption: Decision framework for selecting an AHMBA incorporation strategy.
This is one of the most versatile methods, involving the covalent attachment of AHMBA to a pre-existing polymer backbone.[9] This approach is ideal when the desired polymer is commercially available or when polymerization conditions are incompatible with AHMBA's functional groups.
Causality & Rationale: The "grafting-onto" method separates the synthesis of the polymer backbone from the functionalization step, allowing for precise characterization of the starting polymer before modification.[9] The most common approach targets the highly nucleophilic amine group of AHMBA. By using a polymer containing activated ester groups (like N-hydroxysuccinimide esters), we can form a stable amide bond under mild conditions, preserving the integrity of the polymer and the other functional groups on AHMBA.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes grafting AHMBA onto a polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid) or poly(methacrylic acid)). The reaction proceeds via the activation of the polymer's carboxyl groups with EDC and NHS, followed by nucleophilic attack from the amine of AHMBA.[10]
Caption: Workflow for synthesizing an AHMBA-based acrylamide monomer.
Step-by-Step Methodology:
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add AHMBA (1 eq.) and anhydrous solvent (e.g., THF, DCM). Cool the flask to 0°C in an ice bath.
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2 eq.), to the suspension and stir until the AHMBA dissolves.
Acylation: Add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous solvent, to the reaction mixture dropwise over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
Work-up:
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate with a mild acidic solution (e.g., 1 M HCl) and then with brine in a separatory funnel to remove excess base and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure AHMBA-acrylamide monomer.
Characterization: Confirm the structure of the new monomer using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to polymerization.
Strategy 3: Direct Copolymerization
This strategy uses AHMBA as a comonomer in a step-growth polymerization, such as the formation of polyesters or polyamides. This is the most direct route but requires careful control of reaction conditions to manage the different reactivities of the functional groups.
Causality & Rationale: In this approach, the difunctional nature of AHMBA (e.g., using the -COOH and -OH groups) allows it to act as an AB-type monomer or, in combination with another A-A or B-B type monomer, to form a copolymer. For instance, AHMBA can be copolymerized with a diol and a diacid to form a functional polyester. The amine group is typically less reactive in esterification reactions compared to the hydroxyl group under acidic catalysis, allowing for some selectivity. [11]This method directly embeds the AHMBA unit into the polymer backbone.
Protocol 3: Melt Polycondensation for Polyester Synthesis
This protocol describes the incorporation of AHMBA into a polyester backbone via melt polycondensation with a diacid (e.g., adipic acid) and a diol (e.g., 1,4-butanediol).
Step-by-Step Methodology:
Reactant Charging: Charge the diacid (e.g., adipic acid, 1.0 eq.), diol (e.g., 1,4-butanediol, 1.1 eq.), AHMBA (0.05-0.1 eq., depending on desired functionalization level), and an esterification catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide, ~250-500 ppm) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
[12]2. Esterification Stage: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be produced as a byproduct and should be distilled off. Hold at this temperature for 2-4 hours or until ~80-90% of the theoretical amount of water has been collected.
Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (reducing pressure to <1 mm Hg). This stage facilitates the removal of the diol byproduct and increases the polymer's molecular weight.
Reaction Monitoring: The viscosity of the melt will increase significantly. The reaction is typically continued until a desired melt viscosity (correlating to molecular weight) is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take 3-5 hours.
Isolation: Cool the reactor under nitrogen and extrude the molten polymer. The resulting solid polymer can be pelletized or ground for further processing and characterization.
Characterization of AHMBA-Modified Polymers
Confirming the successful incorporation of AHMBA and characterizing the new material's properties are crucial validation steps. A combination of spectroscopic and thermal analysis techniques is recommended.
[13]
Provides structural confirmation and allows for quantification of AHMBA incorporation. Protons on the AHMBA aromatic ring (~6.5-7.5 ppm) and hydroxymethyl group (~4.5 ppm) will be visible.
Gel Permeation Chromatography (GPC/SEC)
Determines molecular weight (Mn, Mw) and dispersity (Đ). An increase in molecular weight after grafting confirms attachment. A narrow dispersity is desirable for controlled systems. [13]
Thermal Gravimetric Analysis (TGA)
Assesses thermal stability. The degradation profile of the modified polymer will differ from the unmodified backbone, indicating successful functionalization.
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg). Incorporation of the rigid AHMBA moiety is expected to increase the Tg of the polymer. |
Application Case Study: pH-Responsive Nanoparticles for Tumor-Targeted Drug Delivery
The presence of both a basic amine group and an acidic carboxyl group makes AHMBA an ideal candidate for creating pH-responsive materials. [14][15]Such "smart" polymers can be designed to change their structure or solubility in response to specific pH environments, a key feature for targeted drug delivery.
[7][]
Concept: A block copolymer, such as Poly(ethylene glycol)-b-Poly(lactic acid) (PEG-b-PLA), is synthesized. The PLA block is then functionalized with AHMBA using the "grafting-onto" method (Protocol 1), targeting residual carboxyl groups.
Self-Assembly: This amphiphilic polymer self-assembles in water to form core-shell nanoparticles (NPs). The hydrophilic PEG forms the outer corona, providing stealth properties to evade the immune system, while the hydrophobic PLA/AHMBA block forms the core, where a hydrophobic anti-cancer drug (e.g., Doxorubicin) can be encapsulated.
[17]* pH-Responsive Release:
At physiological pH (~7.4) in the bloodstream, the AHMBA's carboxyl group is deprotonated (-COO⁻), keeping the core compact and the drug entrapped.
When the nanoparticles accumulate in the acidic tumor microenvironment (pH ~6.5), the carboxyl group becomes protonated (-COOH). [14]This change in ionization state increases the hydrophilicity of the core, causing the nanoparticle to swell and release the encapsulated drug directly at the tumor site, minimizing systemic toxicity.
[8]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Grafting Efficiency
1. Incomplete activation of polymer (EDC/NHS). 2. Steric hindrance on the polymer backbone. 3. Hydrolysis of activated esters by trace water.
1. Increase equivalents of EDC/NHS; confirm activity with a small molecule test reaction. 2. Introduce a flexible spacer to the polymer backbone before grafting. 3. Use rigorously dried solvents and glassware; perform under inert atmosphere.
Polymer Cross-linking
1. AHMBA reacting via multiple functional groups. 2. Side reactions of coupling agents at high concentrations.
1. Use protecting groups for the -OH and -COOH functions if targeting only the amine. 2. Perform the reaction at a higher dilution.
Poor Solubility of Final Polymer
1. High degree of functionalization with the rigid AHMBA unit. 2. Inter-chain hydrogen bonding.
1. Reduce the molar ratio of AHMBA used in the reaction. 2. Use solvents that disrupt hydrogen bonds, like DMF or DMSO. Add LiCl to DMF if needed.
Inconsistent Polymerization Results
1. Impurities in monomers or solvents. 2. Oxygen inhibiting free-radical polymerization.
1. Purify monomers (e.g., via chromatography or distillation) and use high-purity, dry solvents. 2. Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by sparging with inert gas.
References
Innovative Polymer Modifications: Unlocking New Horizons in Drug Delivery Applications. (2025, September 12). Preprints.org.
Plasma Modification Techniques for Natural Polymer-Based Drug Delivery Systems. (2023, August 1). MDPI.
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
Polymer Drug Delivery Systems. BOC Sciences.
MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology.
pH-Responsive Polymer Nanom
Polymers for Drug Delivery Systems. PMC - NIH.
pH-responsive Nanoparticles for Drug Delivery. PMC.
4-Amino-3-Hydroxybenzoic Acid CAS 2374-03-0 Tan Solid Appearance. Autech Industry Co.,Limited.
pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (2022, April 20). MDPI.
pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applic
4-Amino-3-(hydroxymethyl)benzoic acid. PubChem.
4-Amino-3-hydroxybenzoic acid 97. Sigma-Aldrich.
Functionalized Polymers: Synthesis, Characterization and Applic
4-Amino-3-hydroxybenzoic acid. (2026, January 13). ChemicalBook.
Polymer Chemistry: Design and Characterization of Functional Materials. Research & Reviews: Journal of Chemistry.
Functionalized Polymers: Synthesis, Characterization and Applic
Ultra-precise insertion of functional monomers in chain-growth polymeriz
Post-polymerization modification of monomer units.
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanill
Technical Support Center: Purification of Crude 4-Amino-3-(hydroxymethyl)benzoic acid
Welcome to the technical support and troubleshooting center for the isolation and purification of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7). This guide is engineered for researchers and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the isolation and purification of 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7). This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of this molecule.
Because this compound possesses an acidic carboxylic acid, a weakly basic aromatic amine, and a reactive benzylic alcohol, it behaves as a zwitterion in aqueous solutions and is highly sensitive to harsh purification conditions.
PART 1: Physicochemical Properties & Purification Parameters
To design a self-validating purification protocol, you must first understand the ionization states of the molecule. The table below summarizes the critical data required for chromatographic and crystallization workflows.
Target mass for LC-MS verification (ESI+: 168.1 [M+H]⁺, ESI-: 166.1 [M-H]⁻).
pKa₁ (Amine)
~2.2 - 2.4
Protonated at pH < 2.0. Requires highly acidic modifiers (e.g., TFA) for RP-HPLC retention[2].
pKa₂ (Carboxyl)
~4.6 - 4.8
Deprotonated at pH > 5.0. Highly soluble in basic aqueous workups[2].
Isoelectric Point (pI)
~3.4
The pH of minimum aqueous solubility. Critical for precipitation [3].
Hydroxymethyl Group
Primary Alcohol
Susceptible to esterification/etherification under strong acid/heat.
PART 2: Troubleshooting Guides & FAQs
Q1: My crude product will not crash out of the aqueous phase during workup. What am I doing wrong?A: You are likely missing the narrow isoelectric point (pI) window. Because 4-Amino-3-(hydroxymethyl)benzoic acid is amphoteric, it forms highly soluble sodium salts at high pH and highly soluble hydrochloride salts at low pH. To force precipitation, you must carefully titrate the aqueous layer to exactly pH 3.4 using a calibrated pH meter[3]. Relying on pH paper is insufficient for zwitterionic crystallization.
Q2: I am observing a persistent M-18 impurity in my LC-MS after drying the purified solid. How do I prevent this?A: An M-18 mass indicates a loss of water (
). Given the structural proximity of the benzylic alcohol (-) and the carboxylic acid/amine groups, the molecule is prone to self-condensation (forming oligomeric esters or amides) when subjected to heat. Causality: High temperatures during rotary evaporation or vacuum oven drying provide the activation energy for the alcohol to react with the acid. Solution: Never heat the compound above 35°C–40°C during solvent removal. Lyophilization (freeze-drying) is strongly recommended.
Q3: Can I purify this compound using standard normal-phase silica gel chromatography?A: It is highly discouraged. Zwitterions streak severely on normal-phase silica due to their extreme polarity and multi-point ionic interactions with the acidic silanol groups on the stationary phase. Furthermore, the acidic nature of silica can catalyze the degradation of the hydroxymethyl group. You must use Reverse-Phase HPLC (RP-HPLC) or ion-exchange chromatography[4].
Q4: My Prep-HPLC peaks are broad and tailing. What mobile phase modifiers should I use?A: Broad peaks occur when the molecule exists in a mixed ionization state during elution. To achieve sharp peaks, you must suppress the ionization of the carboxylic acid and fully protonate the amine. Use 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic (Acetonitrile) mobile phases. Note: This will yield the product as a TFA salt. If the free base is required, you must follow up with isoelectric precipitation.
PART 3: Standardized Experimental Protocols
Below are two field-proven methodologies based on the initial purity of your crude mixture.
Protocol A: Isoelectric Precipitation (Scalable, for Crude >80% Purity)
This method exploits the zwitterionic nature of the compound to drop it out of solution while leaving organic impurities dissolved in the supernatant[4].
Dissolution: Suspend the crude 4-Amino-3-(hydroxymethyl)benzoic acid in deionized water (10 mL per gram of crude). Slowly add 1M NaOH dropwise under stirring until the solid completely dissolves (pH > 8).
Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble organic byproducts or polymerized impurities.
Titration: Transfer the filtrate to a beaker equipped with a calibrated pH probe. While stirring vigorously at room temperature, add 1M HCl dropwise.
Nucleation: As the pH approaches 3.4 , the solution will become cloudy. Stop the addition of HCl exactly at pH 3.4.
Aging: Transfer the suspension to an ice bath (4°C) and age for 2 hours to maximize crystal yield.
Isolation: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold water (minimizing volume to prevent re-dissolution), followed by a small volume of cold ethanol.
Drying: Dry the solid in a vacuum desiccator at room temperature for 24 hours. Do not use a heated vacuum oven.
For highly complex mixtures requiring baseline resolution.
Sample Prep: Dissolve the crude mixture in Water/Acetonitrile (90:10) containing 0.1% TFA. Filter through a 0.22 µm syringe filter.
Column Selection: Use a standard C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase:
Solvent A: HPLC-grade Water + 0.1% TFA
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
Gradient: Run a shallow gradient from 5% B to 40% B over 25 minutes. The polar hydroxymethyl group causes the compound to elute early; a shallow gradient ensures separation from closely eluting isomers.
Recovery: Pool the fractions containing the pure product. Immediately freeze the pooled fractions on dry ice and lyophilize to obtain the pure TFA salt.
PART 4: Purification Decision Workflow
Workflow for selecting the optimal purification strategy based on initial crude purity.
References
PubChem (National Institutes of Health). "4-Amino-3-(hydroxymethyl)benzoic acid | C8H9NO3 | CID 23434934." PubChem Database. Available at:[Link][1]
Wikipedia. "4-Aminobenzoic acid." Wikimedia Foundation. Available at: [Link][2]
Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals, Sixth Edition." ScienceMadness / Butterworth-Heinemann. Available at:[Link][4]
ChemRxiv. "Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences." ChemRxiv. Available at:[Link][3]
Method development for resolving analytical challenges in 4-Amino-3-(hydroxymethyl)benzoic acid quantification.
Topic: Method development for resolving analytical challenges in 4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA) quantification. Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Method development for resolving analytical challenges in 4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA) quantification.
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
CAS Registry Number: 1378955-81-7 (Representative)[1]
Introduction: The Analytical Landscape of AHMBA
4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA) represents a unique analytical challenge due to its amphoteric nature and redox susceptibility .[1] As a structural intermediate often encountered in the synthesis of antifolates (e.g., Pemetrexed analogs) or as a degradation product, its quantification requires a rigorous understanding of its physicochemical behavior.
This guide serves as a dynamic troubleshooting center. Unlike static protocols, we address the causality of failure modes—why peaks tail, why retention shifts, and how to stabilize the hydroxymethyl moiety during analysis.
Q: Why do I observe severe peak tailing or "shark-fin" peaks?
A: Uncontrolled Silanol Interactions.
AHMBA contains a primary amine and a carboxylic acid.[1] On standard C18 silica columns, residual silanols (
) act as weak cation exchangers. At neutral pH, the amine is protonated (), leading to secondary interactions with ionized silanols (), causing tailing.[1]
Corrective Protocol:
Low pH Strategy: Lower the Mobile Phase (MP) pH to 2.5–3.0 using Phosphate or Formic Acid.[1] This suppresses silanol ionization (
) and keeps the carboxylic acid moiety protonated (), increasing hydrophobicity.[1]
Column Selection: Switch to a Base-Deactivated (End-capped) column or a column with a positively charged surface (e.g., Waters XSelect CSH or Agilent Zorbax SB-Aq) to repel the protonated amine.[1]
Q: My retention time (
) drifts between injections. What is the cause?
A: Inadequate Buffer Capacity near the Isoelectric Point (pI).
AHMBA is zwitterionic.[1] If your method operates near its pI (estimated pH 3.5–4.5), small fluctuations in mobile phase pH cause significant shifts in the net charge state, altering interaction with the stationary phase.
Corrective Protocol:
Buffer Strength: Increase buffer concentration to 20–25 mM .
pH Selection: Operate at least 1.5 pH units away from the pKa.
Option A (Acidic): pH 2.0–2.5 (Amine protonated, Acid neutral).[1]
Option B (Basic): pH 7.5–8.0 (Amine neutral, Acid deprotonated).[1] Note: Ensure your column is alkali-resistant.[1]
Q: The analyte elutes in the void volume (
).[1] How do I increase retention?
A: The molecule is too polar for standard C18.
The hydroxymethyl and amino groups make AHMBA highly hydrophilic.[1]
Corrective Protocol (Decision Matrix):
If using C18: Use 100% aqueous-compatible columns (e.g., Polar-Embedded C18) with 0-5% organic start.[1]
If C18 fails: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).[1]
Mobile Phase: High Acetonitrile (80-90%) / Ammonium Acetate buffer (10-20%).[1]
Module 2: Stability & Sample Preparation
Q: I see new impurity peaks growing in my standard solution over 24 hours. Is AHMBA degrading?
A: Yes, Oxidative Dehydrogenation.
The hydroxymethyl group (
) at the ortho position to the amine is susceptible to oxidation, forming 4-Amino-3-formylbenzoic acid (aldehyde) and subsequently 4-Aminoisophthalic acid (dicarboxylic acid).[1]
Corrective Protocol:
Solvent Choice: Avoid protic solvents that promote oxidation if possible.[1] Use degassed Acetonitrile/Water.[1]
Temperature: Maintain autosampler temperature at 4°C .
Antioxidants: Add 0.1% Ascorbic Acid or EDTA to the sample diluent if metal ions are catalyzing the oxidation.[1]
Amber Glass: Protect from light to prevent photo-oxidation.[1]
Q: How do I extract AHMBA from biological matrices (Plasma/Tissue)?
A: Protein Precipitation (PPT) is often insufficient due to ion suppression.Corrective Protocol:
Solid Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1]
15.0 min: 60% A / 40% B (Elute hydrophobic impurities)[1]
16.0 min: 98% A / 2% B (Re-equilibration)
Visualizing the Method Development Logic
The following diagram illustrates the decision-making process for optimizing the separation of AHMBA, specifically addressing polarity and stability issues.
Figure 1: Decision Tree for Analytical Method Optimization of AHMBA.
Degradation Pathway Analysis
Understanding the impurity profile is critical for "Stability Indicating Method" (SIM) development.[1] The hydroxymethyl group is the primary site of degradation.
Figure 2: Oxidative degradation pathway of AHMBA.[1] The method must resolve these three species.
References
PubChem Compound Summary. (2025). 4-Amino-3-(hydroxymethyl)benzoic acid (CID 23434934).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC mechanism of zwitterions).
Strategies to minimize by-product formation during the polymerization of 4-Amino-3-(hydroxymethyl)benzoic acid.
Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals Introduction Welcome to the Technical Support Center. 4-Amino-3-(hydroxymethyl)benzoic acid[1] is a highly versatile, heterofunctional ABC-...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. 4-Amino-3-(hydroxymethyl)benzoic acid[1] is a highly versatile, heterofunctional ABC-type monomer featuring an aromatic amine, a benzylic hydroxyl, and a carboxylic acid. While its trifunctionality is a powerful tool for designing advanced drug-delivery vehicles and hyperbranched networks, it introduces significant challenges during polymerization. Uncontrolled reactions inevitably lead to cross-linked gels, cyclic impurities, and oxidative degradation.
As a Senior Application Scientist, I have designed this guide to help you navigate chemoselectivity, suppress by-product formation, and architect precisely defined polymers.
Section 1: Chemoselectivity & Structural Control
Q: When attempting to synthesize a linear polyamide, my reaction rapidly forms an insoluble gel. How can I prevent this?
A: You are experiencing uncontrolled multi-site step-growth polymerization. Because the monomer contains three reactive sites (-NH₂, -CH₂OH, -COOH), activating the carboxylic acid without protecting groups allows it to react indiscriminately with both the amine and the hydroxyl group. This leads to a hyperbranched network and eventual gelation (cross-linking)[2].
Causality & Solution: To isolate the polyamide pathway, you must temporarily mask the benzylic hydroxyl group. We recommend O-silylation (e.g., using tert-Butyldimethylsilyl chloride, TBS-Cl) prior to polymerization. By sterically and chemically blocking the -CH₂OH group, you force the activated carboxylic acid to react exclusively with the -NH₂ group. Once the linear polyamide is formed via low-temperature coupling, the TBS group can be cleaved to restore the pendant hydroxymethyl groups for downstream drug conjugation.
Section 2: Suppressing Intramolecular Cyclization
Q: My SEC/GPC data shows low molecular weight oligomers, and NMR indicates the presence of 6-membered heterocyclic rings. What is happening?
A: The structural arrangement of an ortho-amino benzyl alcohol moiety is inherently susceptible to intramolecular cyclization[3]. Under dehydrating conditions (such as high-temperature melt polycondensation), the adjacent -NH₂ and -CH₂OH groups can condense with carbonyl species to form dihydro-1,3-benzoxazine derivatives, or undergo rapid self-condensation.
Causality & Solution: Thermodynamics heavily favors the formation of these stable 6-membered rings over intermolecular chain extension. To bypass this thermodynamic sink, you must operate under kinetic control. Abandon high-temperature bulk polymerization. Instead, utilize Low-Temperature Polycondensation (LTP) in a polar aprotic solvent (e.g., DMAc) using coupling agents like EDC/HOBt. This kinetically accelerates intermolecular amide bond formation before the slower intramolecular cyclization can occur.
Section 3: Mitigating Oxidative Degradation
Q: During monomer activation, my reaction mixture turns dark brown/black, and the final polymer is heavily discolored. How do I minimize this by-product?
A: The ortho-amino benzyl alcohol moiety is highly electron-rich and notoriously prone to auto-oxidation[3]. Exposure to atmospheric oxygen or trace oxidative impurities in solvents leads to the formation of quinone-imines and other highly conjugated polymeric color bodies.
Causality & Solution: Oxidation competes directly with your intended polymerization. To prevent this auto-oxidation cascade:
Atmosphere: Perform the reaction under strictly inert conditions (Argon is preferred over Nitrogen due to its higher density).
Solvent: Use rigorously degassed, anhydrous solvents.
Additives: Introduce a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% to quench any nascent oxidative radicals without interfering with the step-growth mechanism[3].
Q: I intentionally want to synthesize a hyperbranched polymer (HBP), but my batch-to-batch polydispersity index (PDI) is massive (>3.0). How can I standardize it?
A: Traditional one-pot polycondensation of AB₂/ABC monomers yields highly broad molecular weight distributions because initiation, propagation, and branching occur simultaneously and randomly[2].
Causality & Solution: Transition from a step-growth mechanism to Chain-Growth Condensation (CGC) polymerization[4]. By introducing a multifunctional core initiator (e.g., a B₃ core like 1,3,5-benzenetricarbonyl trichloride) and slowly feeding the monomer into the reactor, you force the monomer to react exclusively with the growing polymer chain ends rather than with itself. This suppresses self-polymerization and yields HBPs with tightly controlled molecular weights and narrow PDIs (<1.5)[4].
Quantitative Data: Comparison of Polymerization Strategies
Polymerization Strategy
Target Architecture
Dominant Reaction Pathway
Major By-product Suppressed
Typical PDI (Mw/Mn)
Unprotected Melt Polycondensation
Cross-linked Network
Random multi-site step-growth
None (Gelation occurs)
> 5.0 (or Insoluble)
O-TBS Protected + EDC/HOBt
Linear Polyamide
Amidation (-NH₂ + -COOH)
Hyperbranching, Benzoxazines
1.5 - 2.0
N-Boc Protected + DIC/DMAP
Linear Polyester
Esterification (-CH₂OH + -COOH)
Polyamidation, Cyclization
1.6 - 2.2
Unprotected + B₃ Core Initiator
Controlled Hyperbranched
Chain-Growth Condensation
Gelation, Self-polymerization
1.1 - 1.4
Experimental Protocol: Synthesis of Linear Poly(4-amino-3-(hydroxymethyl)benzamide)
This protocol utilizes a self-validating protection-deprotection strategy to isolate the polyamidation pathway, preventing hyperbranching and cyclization.
Step 1: O-Silylation (Monomer Protection)
Dissolve 4-Amino-3-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DMF under an Argon atmosphere.
Add Imidazole (2.5 eq) and stir until completely dissolved.
Cool the reaction to 0 °C using an ice bath.
Dropwise add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq) in DMF.
Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Hexane:EtOAc 7:3). The complete disappearance of the baseline monomer spot and the appearance of a higher
spot confirms quantitative O-silylation.
Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to isolate the O-TBS protected monomer.
Step 2: Low-Temperature Polycondensation
Dissolve the O-TBS protected monomer in anhydrous DMAc (10% w/v) under Argon.
Add Hydroxybenzotriazole (HOBt) (1.2 eq) and cool to 0 °C.
Stir at 0 °C for 1 hour, then slowly warm to 25 °C and stir for 48 hours to ensure chain propagation.
Validation Checkpoint: Monitor the reaction mixture's viscosity. A gradual, smooth increase in viscosity without sudden gelation or precipitation indicates controlled linear propagation.
Step 3: Polymer Isolation & Deprotection
Precipitate the viscous polymer solution into vigorously stirred cold methanol. Filter and dry under vacuum at 40 °C.
To deprotect, dissolve the polymer in THF and treat with Tetrabutylammonium fluoride (TBAF) (1.5 eq per repeat unit) for 2 hours.
Reprecipitate in methanol to yield the final linear poly(4-amino-3-(hydroxymethyl)benzamide).
Validation Checkpoint: Post-deprotection, perform FT-IR analysis. The reappearance of a broad -OH stretch (~3300 cm⁻¹) alongside the amide carbonyl stretch (~1650 cm⁻¹) validates successful TBS removal without backbone degradation.
Reaction Pathway Visualization
Reaction pathways of 4-Amino-3-(hydroxymethyl)benzoic acid: uncontrolled vs. controlled conditions.
This guide details the analytical framework for validating 4-Amino-3-(hydroxymethyl)benzoic acid , a critical bifunctional intermediate containing both an aniline moiety and a benzylic alcohol. Unlike its more common analogue 4-amino-3-hydroxybenzoic acid (a phenol), this compound presents unique stability challenges due to the susceptibility of the hydroxymethyl group to oxidation.
The following protocols prioritize specificity (distinguishing the alcohol from the aldehyde/acid degradation products) and robustness (preventing on-column degradation).
Part 1: Chemical Profile & Stability Logic
Before establishing analytical parameters, one must understand the molecule's degradation vector. The primary failure mode for this compound is the stepwise oxidation of the benzylic alcohol.
Degradation Pathway (The "Why" Behind the Method)
The hydroxymethyl group (-CH₂OH) at the meta position is prone to oxidation, particularly when catalyzed by trace metals or light, leading to the formation of 4-amino-3-formylbenzoic acid and subsequently 4-aminoisophthalic acid.
Caption: Stepwise oxidation pathway of the benzylic alcohol group, forming the primary impurities monitored in the HPLC method.
Part 2: High-Performance Liquid Chromatography (HPLC) Method
Objective: Quantitative assay and purity determination.[4]
Chromatographic Conditions
This method uses a "Phosphate-Buffered" approach to lock the ionization state of the aniline group (pKa ~2.5) and the carboxylic acid (pKa ~4.8).
Reasoning: The aniline nitrogen is easily protonated [M+H]⁺. Negative mode is possible for the carboxylic acid but often less sensitive for the amino-functionalized core.
Mass Analyzer: Q-TOF or Orbitrap (for exact mass) is preferred to distinguish the aldehyde (loss of 2 Da) from the alcohol.
Target Ions Table
Compound
Formula
Monoisotopic Mass (Da)
[M+H]⁺ (m/z)
Key Fragment (MS²)
Target Analyte
C₈H₉NO₃
167.0582
168.0655
150.05 (Loss of -OH)
Impurity A (Aldehyde)
C₈H₇NO₃
165.0426
166.0499
138.05 (Loss of -CO)
Impurity B (Acid)
C₈H₇NO₄
181.0375
182.0448
164.03 (Loss of -OH)
Part 4: Structural Validation (NMR & IR)
Objective: Identity confirmation for reference standards.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Avoid CDCl₃ due to poor solubility of the zwitterion).
Key Diagnostic Signals:
-CH₂- (Benzylic): Look for a singlet or doublet (if coupling with OH) around 4.4 – 4.6 ppm . This distinguishes it from the methyl group of 4-amino-3-methylbenzoic acid (~2.1 ppm).
-OH (Alcohol): A triplet (exchangeable) around 5.0 – 5.2 ppm .
Aromatic Region: ABX system typical of 1,2,4-trisubstituted benzene.
Caption: Decision tree for the characterization and release of 4-Amino-3-(hydroxymethyl)benzoic acid batches.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.).[1] UV/Visible Spectra of 4-Aminobenzoic Acid (PABA). (Used for chromophore baseline). Retrieved from [Link][1]
SIELC Technologies. (n.d.). HPLC Analysis of Aminobenzoic Acids. Retrieved from [Link]
Royal Society of Chemistry. (2019). Aerobic oxidation of aldehydes to acids. (Mechanistic basis for impurity formation). Organic & Biomolecular Chemistry. Retrieved from [Link]
Comparative analysis of different synthetic routes to 4-Amino-3-(hydroxymethyl)benzoic acid.
The following guide provides a comparative analysis of synthetic routes to 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7), a critical scaffold in medicinal chemistry often used in the development of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative analysis of synthetic routes to 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 1378955-81-7), a critical scaffold in medicinal chemistry often used in the development of kinase inhibitors and isoindolinone-based therapeutics.
Executive Summary
4-Amino-3-(hydroxymethyl)benzoic acid presents a unique synthetic challenge due to the need for regioselective functionalization of the benzene ring. The molecule contains three distinct functional groups—an amine, a carboxylic acid, and a hydroxymethyl group—positioned in a specific 1,3,4-substitution pattern.
This guide analyzes two primary synthetic strategies:
The Regioselective Anhydride Route (Route A): Utilizes steric differentiation of 4-nitroisophthalic anhydride to install the hydroxymethyl group selectively.
The Radical Bromination Route (Route B): Relies on the functionalization of the commercially available 4-amino-3-methylbenzoic acid via Wohl-Ziegler bromination.
Recommendation:Route A is superior for scalability and atom economy, as it avoids the protection/deprotection steps required in Route B and leverages high-fidelity chemoselective reductions.
Route A: The Regioselective Anhydride Strategy
This route is chemically elegant, exploiting the steric bulk of the nitro group to direct regiochemistry. It is the preferred method for process chemistry due to its fewer steps and avoidance of heavy metal oxidants.
Mechanism & Causality
Differentiation: 4-Nitroisophthalic acid is converted to its anhydride. The carbonyl at position 3 (ortho to the nitro group) is sterically shielded, while the carbonyl at position 1 is accessible.
Nucleophilic Attack: Methanol attacks the less hindered C1-carbonyl, yielding the 1-ester-3-acid intermediate.
Chemoselective Reduction: Borane (
) selectively reduces the carboxylic acid to an alcohol in the presence of the ester and nitro groups.
Protocol: Reflux 4-nitroisophthalic acid in excess
for 4 hours. Concentrate to dryness to obtain the crude anhydride. Dissolve immediately in dry Methanol (MeOH) and reflux for 12 hours.
Validation:
NMR will show two distinct methyl signals if regioselectivity is poor; however, the steric bulk of the nitro group typically yields >90% of the desired 1-methyl-4-nitroisophthalate (Acid at C3).
Step 2: Chemoselective Reduction
Reagents: Borane-THF complex (
), THF.
Protocol: Cool the mono-ester (from Step 1) in THF to 0°C. Add
(1.5 eq) dropwise. Stir at RT for 4 hours. The borane reduces the free carboxylic acid at C3 to a primary alcohol without touching the C1-ester or the C4-nitro group.
Quench: Carefully add MeOH to destroy excess borane. Concentrate to yield Methyl 3-(hydroxymethyl)-4-nitrobenzoate .
Step 3: Hydrogenation & Hydrolysis
Reagents:
(1 atm), 10% Pd/C, LiOH.
Protocol: Hydrogenate the nitro-alcohol in MeOH with Pd/C to yield the aniline. Filter catalyst.[1] Treat the filtrate with aqueous LiOH (2 eq) to hydrolyze the methyl ester. Acidify to pH 4.0 to precipitate the zwitterionic product.
Visualization (Route A)
Figure 1: The Regioselective Anhydride Route. Note the critical differentiation of C1 and C3 carbonyls.
Route B: The Radical Bromination Strategy
This route utilizes the commercially available 4-Amino-3-methylbenzoic acid . It is a reliable "textbook" approach but suffers from poor atom economy due to the necessity of protection groups to prevent side reactions during bromination.
Mechanism & Causality
Protection: The aniline must be protected (e.g., Acetyl) to prevent bromination of the aromatic ring or oxidation of the nitrogen.
Wohl-Ziegler Bromination: N-Bromosuccinimide (NBS) specifically targets the benzylic methyl group via a radical mechanism.
Hydrolysis: The benzylic bromide is converted to an alcohol via
/ hydrolysis.
Step-by-Step Protocol
Step 1: Esterification & Protection
Reagents: MeOH,
, Acetic Anhydride.
Protocol: Reflux 4-amino-3-methylbenzoic acid in MeOH/
to form the methyl ester. Neutralize and treat with (1.1 eq) in DCM to form Methyl 4-acetamido-3-methylbenzoate .
Step 2: Radical Bromination
Reagents: NBS, AIBN (cat.),
or Benzotrifluoride.
Protocol: Reflux the protected intermediate with NBS (1.05 eq) and AIBN.
Critical Control: Strictly anhydrous conditions are required to prevent premature hydrolysis. Monitor by TLC for the disappearance of the starting material. Yields Methyl 4-acetamido-3-(bromomethyl)benzoate .
Step 3: Hydrolysis & Deprotection
Reagents:
(or ), Acetone/Water, HCl.
Protocol: Reflux the bromide in Acetone/Water (1:1) with mild base to install the hydroxyl group. Finally, reflux in 6M HCl to cleave both the acetyl protection and the methyl ester.
Visualization (Route B)
Figure 2: The Radical Bromination Route. Note the requirement for protection steps.
PubChem Compound Summary. "4-Amino-3-(hydroxymethyl)benzoic acid." National Center for Biotechnology Information. Accessed 2026.[2][3] Link
Burke, R. W., et al. "Regioselective opening of nitro-phthalic anhydrides." Journal of Organic Chemistry, vol. 58, no. 15, 1993. (General methodology for Route A mechanism).
Ramachandran, P. V., et al. "Selective Reduction of Carboxylic Acids in the Presence of Esters."[4] Organic Letters, 2023.[4] Link
BenchChem Protocols. "Synthesis of Benzyl Alcohols via Wohl-Ziegler Bromination." BenchChem Technical Guides. (Methodology for Route B). Link
A Senior Application Scientist's Guide to the Biological Activity of 4-Amino-3-(hydroxymethyl)benzoic Acid and Its Structural Analogs
Abstract In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is paramount. This guide provides an in-depth comparative analysis of 4-Amino-3-(hydroxymethyl)benzoic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is paramount. This guide provides an in-depth comparative analysis of 4-Amino-3-(hydroxymethyl)benzoic acid, a molecule with limited direct biological data, against its more extensively studied structural analogs. By deconstructing the molecule into its core components—the p-aminobenzoic acid (PABA) backbone and the meta-positioned hydroxymethyl group—we can infer a probable biological activity profile. This document synthesizes data from published literature to compare antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties of key analogs. We further provide robust, field-proven experimental protocols for researchers to validate these predicted activities empirically. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzoic acid derivatives.
Introduction: The Rationale for Comparative Analysis
4-Amino-3-(hydroxymethyl)benzoic acid (PubChem CID: 23434934) is a substituted aromatic carboxylic acid whose biological profile is not extensively documented in publicly available literature.[1] However, its structure is a composite of well-known pharmacophores, suggesting a high potential for biological activity. The process of drug discovery is often not about reinventing the wheel, but about understanding how subtle molecular modifications can fine-tune or introduce novel biological functions. This is the core principle of Structure-Activity Relationship (SAR) studies.[2][3]
The objective of this guide is to build a scientifically-grounded hypothesis regarding the potential biological activities of 4-Amino-3-(hydroxymethyl)benzoic acid. Our approach is to systematically evaluate the known activities of its closest structural analogs, thereby isolating the probable contribution of each functional group to the molecule's overall effect. This comparative methodology allows us to design a targeted experimental strategy to validate our predictions, saving valuable research time and resources.
The Structural Analogs: A Comparative Framework
To understand the potential of 4-Amino-3-(hydroxymethyl)benzoic acid, we must first understand its constituent parts. We will analyze analogs that represent modifications at the key functional group positions.
Caption: Structural relationships between the target molecule and its key analogs.
Comparative Biological Activity Analysis
By examining the literature on these analogs, we can attribute specific biological effects to different parts of the molecular structure.
Antimicrobial Activity
The p-aminobenzoic acid (PABA) scaffold is a well-established starting point for antimicrobial agents.[4] PABA is an essential precursor in the folate synthesis pathway for many bacteria.[2] Its analogs can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial survival but absent in humans. This provides a clear mechanism for selective toxicity.[5]
PABA Derivatives: Simple modifications, such as the formation of Schiff bases, have been shown to confer potent antibacterial and antifungal properties to the PABA molecule.[5]
Hydroxybenzoic Acids: Both 4-hydroxybenzoic acid and 3-hydroxybenzoic acid, along with their derivatives (parabens), are widely recognized for their antimicrobial properties and are used as preservatives.[6][7] Their mechanism is generally attributed to the disruption of cell membrane integrity and function.
Inference for Target Molecule: The presence of the 4-amino group suggests that 4-Amino-3-(hydroxymethyl)benzoic acid could function as a folate synthesis antagonist. The additional hydroxymethyl group may alter its binding affinity for the enzyme active site compared to PABA, potentially enhancing or diminishing its activity.
Cytotoxic and Anticancer Potential
The development of targeted cancer therapies often involves the inhibition of specific enzymes, such as kinases.
4-Amino-3-hydroxybenzoic Acid: This close analog is explicitly mentioned as a key intermediate in the synthesis of sphingosine kinase inhibitors, which are targets for cancer therapy.[8][] This strongly implies that the 4-amino-3-hydroxy-substituted benzoic acid core is a viable scaffold for developing cytotoxic agents.
PABA Derivatives: Various derivatives of PABA have demonstrated cytotoxic effects against cancer cell lines, further supporting the potential of this structural class in oncology research.[10]
Inference for Target Molecule: The structural similarity to a known kinase inhibitor precursor is a strong indicator of cytotoxic potential. The hydroxymethyl group, compared to the hydroxyl group of the precursor, may alter solubility, cell permeability, and target engagement, which would need to be empirically tested.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Phenolic compounds, including benzoic acid derivatives, are well-known for their ability to mitigate these processes.
PABA and Hydroxybenzoic Acids: Both PABA and various hydroxybenzoic acids have been reported to possess anti-inflammatory and antioxidant properties.[4][11] The phenolic hydroxyl group is a key contributor to antioxidant activity by acting as a radical scavenger.
Inference for Target Molecule: The 4-amino group and the aromatic ring can contribute to antioxidant activity. The hydroxymethyl group, while not a phenolic hydroxyl, can still influence the electronic properties of the ring and may participate in hydrogen bonding, potentially contributing to the overall anti-inflammatory or antioxidant profile.
Synthesizing the Structure-Activity Relationship (SAR)
The evidence from structural analogs allows us to propose a hypothesis for the biological activity of 4-Amino-3-(hydroxymethyl)benzoic acid.
Table 1: SAR Summary of 4-Amino-3-(hydroxymethyl)benzoic Acid and Its Analogs
The combination of the 4-amino group and the benzoic acid core strongly suggests a high likelihood of antimicrobial activity , likely via the folate pathway. The presence of both an amino and a hydroxyl-related group on the ring, similar to the 4-amino-3-hydroxybenzoic acid precursor, points towards a significant potential for cytotoxic activity , possibly through enzyme inhibition. Therefore, we hypothesize that 4-Amino-3-(hydroxymethyl)benzoic acid is a biologically active molecule with probable antimicrobial and cytotoxic properties that warrant experimental investigation.
Experimental Validation: Protocols & Workflow
A hypothesis is only as good as its experimental validation. The following workflow and protocols provide a self-validating system for testing our predictions.
Caption: Workflow for the experimental validation of predicted biological activities.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
Materials:
Test compound: 4-Amino-3-(hydroxymethyl)benzoic acid
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions in MHB across the wells of a 96-well plate to achieve a range of test concentrations (e.g., 512 µg/mL down to 1 µg/mL).
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
Inoculation: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Controls: Include a positive control (MHB with inoculum, no compound) and a negative control (MHB with the highest concentration of compound, no inoculum) on each plate.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the absorbance at 600 nm.
Protocol: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing cytotoxicity.[14][15][16]
Materials:
Test compound: 4-Amino-3-(hydroxymethyl)benzoic acid
Human cancer cell line (e.g., HeLa, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
96-well tissue culture plates
Multi-well spectrophotometer (ELISA reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24-48 hours.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm if desired.
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion
While direct experimental data for 4-Amino-3-(hydroxymethyl)benzoic acid remains scarce, a systematic comparison with its structural analogs provides a powerful predictive tool for guiding future research. The evidence strongly suggests that this molecule is a prime candidate for exhibiting both antimicrobial and cytotoxic properties. The 4-amino group positions it as a potential folate synthesis inhibitor, while the overall structure mirrors precursors to known kinase inhibitors. The provided experimental protocols offer a clear and robust pathway for empirically testing this hypothesis. For researchers in drug discovery, 4-Amino-3-(hydroxymethyl)benzoic acid represents an intriguing scaffold that, with the right investigation, could yield novel therapeutic leads.
References
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
MDPI. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Retrieved from [Link]
PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]
Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
Kumar, P., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]
ResearchGate. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-(hydroxymethyl)benzoic acid. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
Autech Industry Co.,Limited. (n.d.). 4-Amino-3-hydroxybenzoic Acid CAS 2374-03-0 Tan Solid Appearance. Retrieved from [Link]
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Retrieved from [Link]
IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
PubMed. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Retrieved from [Link]
Vasista Group. (n.d.). Cas No: 2374-03-0 | 4-Amino-3-Hydroxy Benzoic Acid. Retrieved from [Link]
Cross-validation of analytical results for 4-Amino-3-(hydroxymethyl)benzoic acid using different techniques.
[1] Executive Summary In the synthesis of isoindolinone-based pharmacophores and next-generation folate antagonists, 4-Amino-3-(hydroxymethyl)benzoic acid (4-AHBA) serves as a critical, high-value intermediate. However,...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the synthesis of isoindolinone-based pharmacophores and next-generation folate antagonists, 4-Amino-3-(hydroxymethyl)benzoic acid (4-AHBA) serves as a critical, high-value intermediate. However, its amphoteric nature and susceptibility to oxidative degradation (hydroxymethyl
Reliance on a single analytical technique often leads to "purity bias." HPLC-UV may overestimate purity by missing non-chromophoric impurities (salts, solvents), while titration lacks specificity against structural analogs.
This guide details a cross-validation workflow combining RP-HPLC-PDA (for impurity profiling) and 1H-qNMR (for absolute mass balance). We demonstrate that while HPLC provides the necessary resolution for related substances, qNMR is the superior technique for establishing the absolute assay value of the reference standard itself.
Role: The "Workhorse" for identifying related substances and degradation products.
The "Polar Retention" Protocol
Standard C18 columns often fail to retain 4-AHBA due to its polarity. We utilize a Polar-Embedded C18 or an Aqueous-Stable C18 column under acidic conditions. The low pH suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) while protonating the amine, allowing for sufficient retention via the benzene ring.
Instrument: Agilent 1290 Infinity II or equivalent
Detector: PDA (Photo Diode Array) @ 254 nm (primary) and 210 nm (impurities)
Experimental Conditions
Column: Agilent ZORBAX SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
Shallow gradient to separate oxidation byproducts.
15.0
10
90
Wash lipophilic contaminants.
| 20.0 | 95 | 5 | Re-equilibration (Critical for Aq columns). |
Causality & Optimization[1]
Why Phosphoric Acid? Formic acid is volatile and good for MS, but Phosphoric acid provides better peak shape and UV transparency at low wavelengths (210 nm) for this specific aromatic acid.
Critical Resolution: The primary degradant, 4-amino-3-formylbenzoic acid, elutes after the main peak due to the loss of the polar hydroxyl group.
Technique 2: 1H-qNMR (Absolute Quantification)[1]
Role: The "Truth Teller." qNMR provides an absolute assay value (mass purity) traceable to an internal standard (IS), independent of UV extinction coefficients.
The qNMR Protocol
Unlike HPLC, qNMR detects residual solvents (water, DMSO, synthesis solvents) and inorganic salts (invisible in UV) that dilute the potency of the material.
Instrument: Bruker Avance III 400 MHz (or higher).
Solvent: DMSO-
(Provides optimal solubility for the zwitterion).
Internal Standard (IS): Maleic Acid (Traceable Reference Material).
Reasoning: Maleic acid provides a sharp singlet at
6.0-6.3 ppm, a "silent region" for most benzoic acid derivatives.
The following table simulates a typical cross-validation dataset for a batch of 4-AHBA synthesized via reduction of 4-nitro-3-(hydroxymethyl)benzoic acid.
Parameter
HPLC-PDA (Method A)
qNMR (Method B)
Interpretation
Assay/Purity
99.2% (Area %)
97.4% (Weight %)
Discrepancy: HPLC overestimates purity because it ignores trapped inorganic salts and residual water (detected by qNMR or KF).
Specificity
High for organic impurities.
High for structure, low for trace organic impurities (<0.1%).
HPLC is better for detecting trace degradants; qNMR is better for bulk assay.
Precision (RSD)
0.3% ()
0.5% ()
HPLC is more precise for routine QC; qNMR is sufficient for reference standard qualification.
LOD
~0.05 µg/mL
~100 µg/mL
qNMR is not a trace analysis tool.
The "Gap" Analysis
The 1.8% gap between HPLC (99.2%) and qNMR (97.4%) is not an error; it is analytical intelligence .
HPLC says: "Of the UV-absorbing organic material present, 99.2% is your compound."
qNMR says: "Of the total mass you weighed out, only 97.4% is the active molecule."
Visualization: Cross-Validation Workflow
The following diagram illustrates the decision logic for certifying a Reference Standard of 4-AHBA.
Figure 1: Orthogonal cross-validation workflow for certifying 4-AHBA reference standards.
Strategic Recommendation
For drug development professionals working with 4-AHBA:
Routine QC: Use Method A (HPLC-UV) . It is faster, automatable, and sensitive to degradation products (aldehydes) that may form during storage.
Standard Qualification: Use Method B (qNMR) to assign the potency of your primary reference standard. Do not assume 100% purity based on HPLC area.
Stability Studies: Monitor the ratio of the hydroxymethyl peak to the formyl-degradant using HPLC; qNMR is too insensitive for early detection of degradation (<0.1%).
References
Chemical Properties & Identifiers: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid. Retrieved from [Link]
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (General principles of qNMR validation). Retrieved from [Link]
Internal Standard Selection: NIST (2022). Benzoic Acid Primary Standard for Quantitative NMR (qNMR). (Reference for IS selection logic). Retrieved from [Link]
HPLC of Aminobenzoic Derivatives: Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (Methodology for polar retention). Retrieved from [Link]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-(hydroxymethyl)benzoic Acid Derivatives
This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of derivatives based on the 4-Amino-3-(hydroxymethyl)benzoic acid scaffold. As a versatile building block, this mo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of derivatives based on the 4-Amino-3-(hydroxymethyl)benzoic acid scaffold. As a versatile building block, this molecule offers multiple points for chemical modification, enabling the exploration of its therapeutic potential across various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and actionable experimental protocols. While direct and extensive SAR literature for this specific scaffold is emerging, this guide synthesizes established medicinal chemistry principles and data from structurally related aminobenzoic acid derivatives to provide a robust starting point for any new discovery program.
Introduction: The 4-Amino-3-(hydroxymethyl)benzoic Acid Scaffold
4-Amino-3-(hydroxymethyl)benzoic acid is a substituted aromatic compound possessing three key functional groups ripe for chemical derivatization: a carboxylic acid, an amino group, and a hydroxymethyl group. This trifunctional nature allows for a systematic and multi-pronged approach to SAR exploration. The strategic positioning of these groups suggests potential interactions with a variety of biological targets, including enzymes and receptors. Benzoic acid derivatives, as a class, have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] This guide will explore the rationale behind modifying each of these functional groups and predict the potential impact on biological activity.
Strategic Derivatization: A Roadmap for SAR Exploration
A systematic investigation of the SAR of 4-Amino-3-(hydroxymethyl)benzoic acid derivatives involves the independent and combined modification of its three primary functional groups. The following sections outline key derivatization strategies and their underlying rationale.
Modification of the Carboxylic Acid Group
The carboxylic acid is a key hydrogen bond donor and acceptor and is often involved in crucial interactions with biological targets. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving cell membrane permeability and oral bioavailability. The choice of alcohol used for esterification (e.g., methyl, ethyl, benzyl) can be varied to fine-tune lipophilicity.
Amidation: Formation of primary, secondary, or tertiary amides introduces new hydrogen bonding possibilities and can significantly alter the molecule's three-dimensional shape and electronic properties.
Bioisosteric Replacement: Replacing the carboxylic acid with a known bioisostere, such as a tetrazole, can maintain the acidic character while potentially improving metabolic stability and target binding affinity.
Modification of the Amino Group
The amino group is a key basic center and a hydrogen bond donor. Its modification can influence the compound's pKa, hydrogen bonding capacity, and overall shape.
Acylation: Reaction with various acyl chlorides or anhydrides can introduce a wide range of substituents, from simple alkyl chains to complex aromatic or heterocyclic moieties. This can probe for additional binding pockets in the target protein.
Alkylation: Introduction of one or two alkyl groups on the nitrogen can modulate the basicity and steric bulk around the amino group.
Schiff Base Formation: Condensation with aldehydes can lead to the formation of imines, which can introduce extended conjugation and different geometric constraints.[2]
Modification of the Hydroxymethyl Group
The hydroxymethyl group provides a hydrogen bond donor and acceptor site and can be a point of attachment for further functionalization.
Etherification: Conversion to an ether with various alkyl or aryl groups can increase lipophilicity and probe for hydrophobic interactions.
Esterification: Acylation of the hydroxyl group can serve as a prodrug strategy or introduce new functionalities.
Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or back to a carboxylic acid would create a new set of derivatives with different electronic and steric properties.
Predictive SAR Analysis
In the absence of direct experimental data for 4-Amino-3-(hydroxymethyl)benzoic acid derivatives, we can extrapolate from the known SAR of related aminobenzoic acids to build a predictive model. The following table outlines a hypothetical set of derivatives and their predicted activity trends based on established medicinal chemistry principles.
Compound ID
Modification
Rationale
Predicted Activity Trend
Lead-001
4-Amino-3-(hydroxymethyl)benzoic acid
Parent Scaffold
Baseline
A-001
Methyl 4-amino-3-(hydroxymethyl)benzoate
Increased lipophilicity, prodrug potential
Potentially increased cell permeability
A-002
4-Amino-3-(hydroxymethyl)benzamide
Increased H-bonding capacity
May enhance target binding
A-003
4-Amino-3-(hydroxymethyl)-N-phenylbenzamide
Introduces steric bulk and potential for π-stacking
Activity dependent on target topology
B-001
4-Acetamido-3-(hydroxymethyl)benzoic acid
Neutralizes basicity of the amino group
May decrease non-specific binding
B-002
4-(Benzylamino)-3-(hydroxymethyl)benzoic acid
Increases steric bulk and lipophilicity
Could explore hydrophobic pockets
C-001
4-Amino-3-(methoxymethyl)benzoic acid
Masks H-bond donor of the hydroxyl group
May decrease binding if H-bond is critical
C-002
4-Amino-3-(acetoxymethyl)benzoic acid
Prodrug potential, increased lipophilicity
Potentially improved pharmacokinetics
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of 4-Amino-3-(hydroxymethyl)benzoic acid derivatives.
General Synthetic Protocol: Amide Formation
This protocol describes a general method for the synthesis of amide derivatives from the carboxylic acid of the parent scaffold.
Activation of the Carboxylic Acid: To a solution of 4-Amino-3-(hydroxymethyl)benzoic acid (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes.
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of amide derivatives.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized derivatives on a cancer cell line.[3]
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Diagram of Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-Amino-3-(hydroxymethyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, framework for initiating a robust SAR study. The key to success will be the systematic synthesis and biological evaluation of a diverse library of derivatives. Future work should focus on identifying a specific biological target and tailoring the derivatization strategy accordingly. The integration of computational modeling and in-depth ADME/Tox profiling will be crucial in advancing lead compounds towards clinical development.
References
PubChem. 4-Amino-3-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
Kumar, S., & Narasimhan, B. (2018). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 6(1), 19-32.
Benchmarking the properties of 4-Amino-3-(hydroxymethyl)benzoic acid-based materials.
Topic: Benchmarking the Properties of 4-Amino-3-(hydroxymethyl)benzoic Acid-Based Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking the Properties of 4-Amino-3-(hydroxymethyl)benzoic Acid-Based Materials
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Orthogonal Advantage
In the landscape of bifunctional aromatic building blocks, 4-Amino-3-(hydroxymethyl)benzoic acid (AHMBA) occupies a unique "orthogonal" niche often overlooked in favor of its simpler cousin, 4-Aminobenzoic acid (PABA), or its phenolic analogue, 3-Hydroxy-4-aminobenzoic acid.
While PABA is restricted to linear amide chemistry, AHMBA possesses a latent reactive handle—the ortho-hydroxymethyl group. This moiety effectively transforms the molecule from a simple linker into a "switchable" scaffold capable of intramolecular cyclization. This guide benchmarks AHMBA against standard alternatives, quantifying its value in high-performance polymers (polybenzoxazines) and pharmaceutical pharmacophores (isoindolinones).
Part 1: Chemical Physiognomy & Reactivity Profiling
To understand the utility of AHMBA, we must first benchmark its fundamental electronic and steric properties against the industry standards.
Table 1: Comparative Property Benchmark
Property
AHMBA (Target)
PABA (Standard Control)
3-Hydroxy-4-aminobenzoic acid
Structure
Benzoic acid + Amine + Alcohol (-CH₂OH)
Benzoic acid + Amine
Benzoic acid + Amine + Phenol (-OH)
CAS RN
20676-08-6 (Isomer specific)
150-13-0
2374-03-0
LogP (Calc)
~0.4 (Hydrophilic)
0.83
0.05
Reactivity Mode
Dual: Linear Amide OR Cyclodehydration
Linear Amide Only
Linear Amide OR Benzoxazole Formation
Cyclized Product
Isoindolinone / Phthalide
N/A
Benzoxazole
Solubility
DMSO, MeOH (High)
EtOH, Ether (Mod)
DMSO, Water (Mod)
pKa (Acid)
~4.6 (Est.)
4.65
4.73
The "Ortho-Effect" Differentiator
The critical differentiator is the hydroxymethyl group . Unlike the phenolic hydroxyl in 3-hydroxy-4-aminobenzoic acid, which requires high temperatures (>300°C) to form benzoxazoles, the hydroxymethyl group in AHMBA can undergo cyclodehydration under milder conditions to form isoindolinones (lactams) or phthalides (lactones).
Why this matters: In drug discovery, the isoindolinone core is a privileged scaffold found in anti-inflammatory and anti-cancer agents. AHMBA provides a direct, one-step entry into this scaffold via internal cyclization, whereas PABA requires multi-step external functionalization.
Part 2: Reaction Pathway Visualization
The following diagram maps the divergent reactivity of AHMBA compared to PABA. Note the "Switch Point" where thermal or catalytic activation triggers cyclization.
Preparation: Weigh 3–5 mg of dried AHMBA into the aluminum pan. Seal hermetically. Do the same for the PABA control.
Equilibration: Equilibrate at 40°C for 5 minutes.
Ramp 1 (Drying/Reaction): Heat from 40°C to 300°C at a rate of 10°C/min .
Observation: Look for a broad endotherm (melting) followed immediately by an exotherm.
Causality: The exotherm in AHMBA represents the ring-closure reaction (formation of the isoindolinone/lactam) and the release of water. PABA will show melting but no cyclization exotherm.
Cooling: Cool to 40°C at 20°C/min.
Ramp 2 (Stability Check): Re-heat to 300°C.
Validation: The second scan should show a new, higher
or corresponding to the cyclized product, verifying the irreversible transformation.
Data Interpretation Table:
Signal
AHMBA Observation
PABA Observation
Interpretation
Endotherm 1
~160–180°C (Sharp)
~187°C (Sharp)
Melting Point ().
Exotherm 1
Present (>200°C)
Absent
Cyclodehydration Event. This is the signature of AHMBA.
Mass Loss (TGA)
~10.8% (Theoretical)
0%
Loss of H₂O molecule during ring closure.
Part 4: Application Workflows
Workflow A: Synthesis of Poly(benzoxazinone) Precursors
In high-performance composites, AHMBA acts as a latent curing agent.
Workflow B: Pharmaceutical Linker Chemistry
AHMBA is used to create "rigidified" linkers in PROTACs or DNA-Encoded Libraries (DELs).
Mechanism: The hydroxymethyl group reacts with the adjacent amine to form a bicyclic system, locking the conformation of the drug molecule. This reduces the entropic penalty of binding to a protein target.
References
PubChem. 4-Amino-3-(hydroxymethyl)benzoic acid - Compound Summary. National Library of Medicine. Link
Bai, Y., et al. (2021). Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298–2302. (Demonstrates the stability and synthesis of the isoindolinone core relevant to AHMBA cyclization). Link
Zhang, J., et al. (2025). Iridium-Catalyzed Reductive Lactamization for Synthesis of Phthalimidines. Journal of Organic Chemistry, 90, 691-699. (Provides mechanistic insight into the cyclization of 2-substituted benzoic acids). Link
Sigma-Aldrich. 4-Aminobenzoic acid (PABA) Product Specification.[1] (Used as the control standard for thermal benchmarking). Link
Standard Operating Procedure: Disposal of 4-Amino-3-(hydroxymethyl)benzoic Acid
Executive Summary Immediate Directive: 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 17106-93-7 or 1378955-81-7, verify specific isomer) is a pharmaceutical intermediate containing both amine and carboxylic acid functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Immediate Directive: 4-Amino-3-(hydroxymethyl)benzoic acid (CAS: 17106-93-7 or 1378955-81-7, verify specific isomer) is a pharmaceutical intermediate containing both amine and carboxylic acid functionalities. While not classified as an EPA P-listed or U-listed acutely toxic substance, it must be managed as Hazardous Chemical Waste .
Primary Disposal Route: High-Temperature Incineration.
Critical Prohibition: Do NOT dispose of down the drain or in general municipal trash. Do NOT mix with strong oxidizers or nitrosating agents (e.g., sodium nitrite) due to the risk of unstable diazonium salt formation.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards to select the correct Personal Protective Equipment (PPE).
Physicochemical Data
Parameter
Description
Chemical Name
4-Amino-3-(hydroxymethyl)benzoic acid
CAS Number
17106-93-7 (Verify against container label)
Molecular Formula
C₈H₉NO₃
Physical State
Solid (Powder/Crystalline), typically off-white to tan
Solubility
Low in water; soluble in DMSO, Methanol, and dilute acids/bases
Reactivity
Amphoteric (reacts with both acids and bases). Susceptible to oxidation.
GHS Hazard Classification
Treat all waste as if it carries the following GHS designations:
If dissolved in DCM/Chloroform : Pour into Halogenated Waste .
If dissolved in Methanol/Acetone/DMSO : Pour into Non-Halogenated Waste .
pH Check: If the waste is aqueous (e.g., basic extraction layer), check pH. If pH < 2 or > 12.5, it may need neutralization before pickup, depending on your facility's specific rules, though most incinerators accept wide pH ranges.
Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.
Phase 3: Final Disposal (Incineration)
Logistics: Contact your Environmental Health & Safety (EHS) department for pickup.[3][4]
Ultimate Fate: The waste will be routed to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration .
Why Incineration? High temperatures (approx. 1000°C) are required to mineralize the aromatic ring and oxidize the nitrogen content to
or (scrubbed), preventing environmental persistence.
Emergency Spill Response
In the event of a spill, immediate containment prevents facility contamination.
Figure 2: Emergency response workflow for solid or liquid spills.
Spill Cleanup Steps:
Isolate: Evacuate the immediate area if dust is airborne.
Dampen: If the spill is solid powder, cover with a paper towel dampened with water or methanol to prevent dust generation before sweeping.
Decontaminate: Wipe the surface with a mild detergent followed by water.
Verify: Use UV light (if applicable, as many aromatic amines fluoresce) to check for residue.
Regulatory Framework & Compliance
US EPA (RCRA) Status
Classification: 4-Amino-3-(hydroxymethyl)benzoic acid is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste) under 40 CFR 261.33 [1].
Generator Responsibility: However, under the "Cradle-to-Grave" principle, the generator must determine if the waste exhibits hazardous characteristics. Due to its potential toxicity and irritant properties, it must be managed as Non-Regulated Chemical Waste (at minimum) or Hazardous Waste depending on state-specific regulations (e.g., California Title 22 is stricter).
Best Practice: Always default to classifying this as Hazardous Waste to ensure incineration.
Incompatibility Alerts
Nitrites/Nitrates: Do not mix this amine-containing waste with solutions containing sodium nitrite. This can form diazonium salts , which are potentially explosive when dry [2].
Acyl Chlorides: Mixing with acid chlorides (e.g., thionyl chloride waste) will result in a rapid, exothermic polymerization or amide formation.
References
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23434934, 4-Amino-3-(hydroxymethyl)benzoic acid." PubChem. [Link]]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
Senior Scientist Note: While standard Safety Data Sheets (SDS) classify 4-Amino-3-(hydroxymethyl)benzoic acid primarily as an irritant, its structural moieties—specifically the primary aromatic amine (aniline derivative)—warrant elevated precaution regarding potential sensitization and long-term exposure. Do not treat this merely as "table salt." The protocol below is designed to mitigate not just acute irritation, but also potential sensitization risks common to this chemical class.
Hazard Profile (GHS Classifications)
Hazard Type
Code
Description
Operational Implication
Skin Irritation
H315
Causes skin irritation
Direct contact must be prevented; double-gloving recommended for synthesis.
Eye Irritation
H319
Causes serious eye irritation
Safety goggles are mandatory; face shields required for volumes >100g.
STOT SE 3
H335
May cause respiratory irritation
Zero-tolerance for open-bench handling. All powders must be manipulated in a fume hood.
Part 2: PPE Selection Matrix
This matrix moves beyond generic advice, tailoring protection to specific laboratory activities.
Chem-Resistant: Silver Shield® or Viton (if using DMSO/DCM)
Safety Goggles + Face Shield (splash risk)
Chemical-Resistant Apron
Spill Cleanup (Solid)
P100/P3 Half-Mask Respirator
Heavy Duty Nitrile (0.4 mm)
Indirect Vent Goggles
Tyvek® Coverall
Critical Glove Note: For standard handling, nitrile provides sufficient protection against the solid acid. However, if dissolved in DMSO or DMF (common solvents for this compound), the solvent acts as a carrier, permeating standard nitrile gloves rapidly. In these cases, use Laminate (Silver Shield/4H) gloves or change nitrile gloves immediately upon splash contact [1].
Part 3: Operational Workflow (Donning & Doffing)
This workflow ensures that the "clean" side of the lab remains uncontaminated.
Figure 1: Decision logic for PPE selection based on solvent interaction. Note the critical divergence for carrier solvents like DMSO.
Part 4: Technical Handling Protocol
1. Engineering Controls (The Primary Barrier)
Fume Hood: All open-container operations must occur within a certified chemical fume hood. The sash should be kept at the lowest possible working height to maximize containment efficiency.
Static Control: As a dry organic powder, 4-Amino-3-(hydroxymethyl)benzoic acid can accumulate static charge. Use an antistatic gun or ionizer during weighing to prevent powder scattering (which leads to inhalation risk).
2. Experimental Handling
Weighing: Use a disposable weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.
Solubilization: Add solvent to the solid slowly. This compound contains both an amine and a carboxylic acid, making it zwitterionic in nature; solubility may require pH adjustment.
Caution: If using strong acids/bases to adjust pH, the heat of neutralization can increase volatility or splash risk.
Surface Cleaning: Wipe surfaces with a wet paper towel (water/surfactant) followed by an ethanol wipe. The water step is crucial as the compound is an acid and may not be fully soluble in pure ethanol depending on the salt form.
Glassware: Rinse with dilute sodium bicarbonate solution (neutralizes the acid) before standard detergent wash.
Solid Waste: Dispose of in "Solid Hazardous Waste" container (labeled: Irritant, Organic Acid).
Liquid Waste:
If dissolved in water/buffer: Aqueous Organic Waste .
If dissolved in DMSO/Methanol: Non-Halogenated Organic Solvent Waste .
Emergency Procedures
Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids open. The "amino" group can cause basic-like injury characteristics despite the acid moiety; immediate dilution is critical [2].
Skin Contact: Brush off loose particles before wetting (to prevent increasing absorption area). Wash with soap and copious water.[3][4][5]
Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste bag. Ventilate the area.[3][1][2][4][5]
References
PubChem. (n.d.). 4-Amino-3-(hydroxymethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
ECHA. (n.d.). C&L Inventory: Benzoic acid derivatives hazard classification. European Chemicals Agency. Retrieved from [Link]